Product packaging for Cumyl-cbmica(Cat. No.:CAS No. 2571070-88-5)

Cumyl-cbmica

Cat. No.: B10820644
CAS No.: 2571070-88-5
M. Wt: 346.5 g/mol
InChI Key: INXXQNIOWMOYEJ-UHFFFAOYSA-N
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Description

Cumyl-CBMICA (1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide) is an indole-3-carboxamide-based synthetic cannabinoid receptor agonist (SCRA) first identified on the designer drug market in Germany in August 2019 . Its emergence was part of a structural shift towards SCRAs incorporating a cumyl moiety and novel side chains, such as the cyclobutyl methyl (CBM) group, developed in part to circumvent legislative controls . In vitro studies have confirmed that this compound acts as a potent agonist at the human cannabinoid receptor 1 (CB1), with an reported EC50 of 62.9 nM . This mechanism of action, typical for SCRAs, involves binding to and activating the CB1 receptor, which is the primary target for the psychoactive effects of cannabinoids . The primary research applications for this compound are in the fields of forensic chemistry and toxicology. It serves as a vital reference standard for the analytical characterization of seized materials using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) . Furthermore, studying its metabolism is crucial for identifying unique urinary biomarkers that can prove consumption, which is essential for clinical and forensic casework . Researchers also utilize this compound to investigate the structure-activity relationships (SARs) and structure-metabolism relationships (SMRs) of novel SCRAs, providing insights into how structural modifications affect receptor binding, potency, and metabolic pathways . This product is intended For Research Use Only. It is strictly for use in laboratory settings and is not for diagnostic, therapeutic, or human consumption purposes of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O B10820644 Cumyl-cbmica CAS No. 2571070-88-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2571070-88-5

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide

InChI

InChI=1S/C23H26N2O/c1-23(2,18-11-4-3-5-12-18)24-22(26)20-16-25(15-17-9-8-10-17)21-14-7-6-13-19(20)21/h3-7,11-14,16-17H,8-10,15H2,1-2H3,(H,24,26)

InChI Key

INXXQNIOWMOYEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CC4CCC4

Origin of Product

United States

Foundational & Exploratory

Cumyl-CBMICA: A Technical Guide to its Mechanism of Action at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl-CBMICA (1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest within the scientific community. This technical guide provides an in-depth analysis of the mechanism of action of this compound at cannabinoid receptors, with a focus on its interaction with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This document collates available quantitative data, details experimental methodologies, and visualizes key signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a broad and structurally diverse class of compounds that mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. These compounds primarily exert their effects through the activation of the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the peripheral nervous system and immune cells, playing a role in inflammatory and immune responses.

This compound is a cumylamine-derived SCRA, a subclass characterized by a cumyl group linked to a core heterocyclic structure. Understanding the detailed mechanism of action of this compound, including its receptor affinity, functional potency, and downstream signaling, is crucial for predicting its pharmacological and toxicological profile.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's activity at human cannabinoid receptors. Data from various in vitro assays are presented to provide a comprehensive overview of its pharmacological profile.

Table 1: Cannabinoid Receptor 1 (CB1) Binding Affinity and Functional Activity of this compound

Assay TypeParameterValueReference Compound
Competitive Ligand BindingKᵢ (nM)29.3-
[³⁵S]GTPγS Functional AssayEC₅₀ (nM)497CP-55,940
[³⁵S]GTPγS Functional AssayEₘₐₓ (%)168CP-55,940
β-arrestin 2 Recruitment AssayEC₅₀ (nM)62.9JWH-018
β-arrestin 2 Recruitment AssayEₘₐₓ (%)153JWH-018

Kᵢ: Inhibitory constant, a measure of binding affinity. EC₅₀: Half-maximal effective concentration, a measure of potency. Eₘₐₓ: Maximum effect, a measure of efficacy relative to a reference agonist.

Table 2: Cannabinoid Receptor 2 (CB2) Binding Affinity and Functional Activity of this compound

Assay TypeParameterValueReference Compound
Competitive Ligand BindingKᵢ (nM)Data not available-
Functional AssaysEC₅₀ (nM)Data not available-
Functional AssaysEₘₐₓ (%)Data not available-

Signaling Pathways

This compound acts as an agonist at the CB1 receptor, initiating a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins (Gαi/o), which leads to downstream effects on various cellular processes.

G-Protein Dependent Signaling

Upon agonist binding, the CB1 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated G-protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of their respective effector proteins.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions contribute to the overall inhibitory effect of CB1 receptor activation on neuronal excitability.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK1/2), a key component of the MAPK pathway. This can occur through both G-protein-dependent and independent mechanisms and is involved in regulating gene expression and cell proliferation. Quantitative data for ERK1/2 activation by this compound is not currently available.

G_Protein_Signaling Cumyl_CBMICA This compound CB1_Receptor CB1 Receptor Cumyl_CBMICA->CB1_Receptor G_Protein Gαi/oβγ CB1_Receptor->G_Protein activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase inhibits VGCC ↓ Ca²⁺ Influx (VGCC) G_beta_gamma->VGCC GIRK ↑ K⁺ Efflux (GIRK) G_beta_gamma->GIRK ERK ↑ p-ERK1/2 G_beta_gamma->ERK cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

G-Protein Dependent Signaling Cascade of this compound at the CB1 Receptor.
β-Arrestin Recruitment

In addition to G-protein signaling, agonist-activated GPCRs, including the CB1 receptor, can recruit β-arrestin proteins. This process is initiated by the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs). β-arrestin binding to the phosphorylated receptor can lead to:

  • Receptor Desensitization and Internalization: β-arrestin sterically hinders further G-protein coupling, leading to a dampening of the signal. It also acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface via clathrin-coated pits.

  • G-Protein Independent Signaling: β-arrestin can act as a scaffold for various signaling proteins, initiating a wave of G-protein-independent signaling. This can include the activation of the MAPK pathway (ERK1/2).

This compound has been shown to be a potent and efficacious agonist in recruiting β-arrestin 2 to the CB1 receptor.[2]

Beta_Arrestin_Signaling Cumyl_CBMICA This compound CB1_Receptor CB1 Receptor Cumyl_CBMICA->CB1_Receptor GRK GRK CB1_Receptor->GRK activates Phospho_CB1 Phosphorylated CB1 Receptor GRK->Phospho_CB1 phosphorylates Beta_Arrestin β-Arrestin 2 Phospho_CB1->Beta_Arrestin recruits Desensitization Receptor Desensitization Beta_Arrestin->Desensitization Internalization Receptor Internalization Beta_Arrestin->Internalization ERK ↑ p-ERK1/2 Beta_Arrestin->ERK

β-Arrestin Recruitment and Signaling Pathway for this compound.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to characterize the pharmacological properties of this compound.

Competitive Ligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Objective: To measure the ability of this compound to displace a radiolabeled ligand from the CB1 receptor.

  • Materials:

    • Cell membranes expressing the human CB1 receptor (e.g., from HEK293 or CHO cells).

    • Radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940).

    • Unlabeled this compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

    • The reaction is allowed to reach equilibrium.

    • The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating G-proteins via the CB1 receptor.

  • Materials:

    • Cell membranes expressing the human CB1 receptor.

    • [³⁵S]GTPγS.

    • Guanosine diphosphate (B83284) (GDP).

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are pre-incubated with GDP and varying concentrations of this compound.

    • [³⁵S]GTPγS is added to initiate the binding reaction.

    • The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • Data are analyzed to generate dose-response curves, from which EC₅₀ and Eₘₐₓ values are derived.

GTP_Assay_Workflow Start Prepare CB1-expressing cell membranes Incubate Incubate membranes with This compound and GDP Start->Incubate Add_GTPgS Add [³⁵S]GTPγS Incubate->Add_GTPgS Reaction Incubate at 30°C Add_GTPgS->Reaction Filter Rapid filtration Reaction->Filter Count Scintillation counting Filter->Count Analyze Data analysis (EC₅₀, Eₘₐₓ) Count->Analyze

References

Unveiling the Pharmacological Profile of Cumyl-CBMICA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-CBMICA (SGT-24) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest within the scientific community. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its interaction with cannabinoid receptors and its metabolic fate. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and cannabinoid pharmacology.

Core Pharmacological Data

The pharmacological activity of this compound has been primarily characterized at the human cannabinoid receptor 1 (hCB1), where it acts as a potent agonist. Quantitative data regarding its binding affinity, functional potency, and efficacy are summarized in the tables below.

Table 1: Receptor Binding Affinity of this compound
CompoundReceptorBinding Affinity (Ki, nM)
This compoundhCB129.3[1][2]
Table 2: Functional Activity of this compound
CompoundReceptorPotency (EC50, nM)Efficacy (Emax, %)Assay Type
This compoundhCB1497[1][2]168[1][2]GTPγS Functional Assay

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for the characterization of this compound.

Competitive Ligand Binding Assay (for hCB1 Receptor Affinity)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • hCB1 receptor-expressing cell membranes (e.g., from HEK293 cells)

  • Radioligand: [³H]-CP-55,940

  • Test compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, 1 mg/mL BSA, 3 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 1 mg/mL BSA, pH 7.4

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the hCB1 cell membranes, [³H]-CP-55,940 (at a concentration near its Kd), and varying concentrations of this compound or vehicle.

  • For non-specific binding determination, a separate set of wells should contain a high concentration of a non-radiolabeled, high-affinity cannabinoid agonist (e.g., WIN 55,212-2).

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Functional Activation Assay (for hCB1 Receptor Agonism)

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptor upon agonist binding.

Materials:

  • hCB1 receptor-expressing cell membranes

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • GDP (Guanosine diphosphate)

  • Test compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the hCB1 cell membranes, GDP (typically 10-30 µM), and varying concentrations of this compound or vehicle.

  • Initiate the reaction by adding [³⁵S]GTPγS to each well.

  • For non-specific binding determination, a separate set of wells should contain a high concentration of unlabeled GTPγS.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Calculate the specific binding and plot the data against the logarithm of the agonist concentration.

  • Determine the EC₅₀ (potency) and Emax (efficacy) values from the resulting sigmoid dose-response curve using non-linear regression.

In Vitro Metabolism Study (Phase I)

This protocol outlines the use of pooled human liver microsomes (pHLM) to identify the primary Phase I metabolites of this compound.

Materials:

  • Pooled human liver microsomes (pHLM)

  • This compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent

  • LC-QToF-MS system (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry)

Procedure:

  • Prepare a reaction mixture containing pHLM, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding this compound (typically at a final concentration of 1-10 µM).

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to pellet the proteins.

  • Analyze the supernatant containing the parent compound and its metabolites using an LC-QToF-MS system.

  • Identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns compared to the parent compound. The primary metabolic pathway for this compound is hydroxylation, primarily occurring on the indole (B1671886) ring.[2]

Visualizations

CB1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated upon agonist binding to the CB1 receptor.

CB1_Signaling_Pathway Ligand This compound (Agonist) CB1R CB1 Receptor Ligand->CB1R G_protein Gi/o Protein CB1R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channels Modulates MAPK MAPK Pathway G_beta_gamma->MAPK Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Inhibits Neurotransmitter_Release Neurotransmitter Release Ion_Channels->Neurotransmitter_Release Inhibits

Caption: Agonist activation of the CB1 receptor and downstream signaling.

Experimental Workflow: Competitive Ligand Binding Assay

The logical flow of a competitive ligand binding assay is depicted below.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prep_reagents incubation Incubate (Receptor + Radioligand + Test Compound) prep_reagents->incubation filtration Filter and Wash (Separate bound from unbound) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (Calculate Ki) quantification->analysis end End analysis->end

Caption: Workflow for determining receptor binding affinity.

Experimental Workflow: In Vitro Metabolism

The following diagram outlines the key steps in an in vitro metabolism study using human liver microsomes.

Metabolism_Workflow start Start prep_reaction Prepare Reaction Mix (pHLM, Buffer, NADPH System) start->prep_reaction add_compound Add this compound prep_reaction->add_compound incubation Incubate at 37°C add_compound->incubation terminate Terminate Reaction (Add Acetonitrile) incubation->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant (LC-QToF-MS) centrifuge->analyze identify Identify Metabolites analyze->identify end End identify->end

Caption: Workflow for in vitro metabolism analysis.

References

"Cumyl-cbmica" as a synthetic cannabinoid receptor agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Synthetic Cannabinoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl-CBMICA (1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest in the field of cannabinoid research. First identified in Germany in August 2019, this indole-3-carboxamide derivative is characterized by a distinctive cyclobutylmethyl tail, a structural feature that has implications for its pharmacological profile. As a potent agonist of the human cannabinoid receptor 1 (CB1), this compound elicits cannabimimetic effects, making it a subject of significant interest for toxicological and pharmacological studies. This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and a visualization of its known signaling pathways and metabolic processes. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of synthetic cannabinoids.

Pharmacological Profile

Data Presentation

The following table summarizes the available quantitative pharmacological data for this compound at the human CB1 receptor.

Parameter Receptor Value Assay Type Reference
Binding Affinity (Ki) hCB129.3 nMCompetitive Ligand Binding Assay[1]
Functional Potency (EC50) hCB1497 nMGTPγS Functional Activation Assay[1]
Functional Efficacy (Emax) hCB1168% (relative to a standard agonist)GTPγS Functional Activation Assay[1]
Binding Affinity (Ki) hCB2Data Not Available--
Functional Potency (EC50) hCB2Data Not Available--
Functional Efficacy (Emax) hCB2Data Not Available--

Signaling Pathways

Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This action modulates downstream effectors, including ion channels and protein kinases.

Furthermore, like other synthetic cannabinoids, this compound may also engage other signaling pathways, such as the Gs protein-coupled pathway, which would lead to an increase in cAMP, and the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and the activation of distinct signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, such as extracellular signal-regulated kinase (ERK).

Visualization of Signaling Pathways

Cannabinoid Receptor Signaling Canonical CB1 Receptor Signaling Pathway Cumyl_CBMICA This compound CB1_Receptor CB1 Receptor (GPCR) Cumyl_CBMICA->CB1_Receptor Binds to G_Protein Gαi/o Protein CB1_Receptor->G_Protein Activates beta_Arrestin β-Arrestin CB1_Receptor->beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Ion_Channels Ion Channel Modulation PKA->Ion_Channels MAPK_Pathway MAPK Pathway (ERK) beta_Arrestin->MAPK_Pathway Activates Receptor_Internalization Receptor Internalization beta_Arrestin->Receptor_Internalization

Caption: Canonical CB1 Receptor Signaling Pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Competitive Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of this compound for the CB1 receptor by assessing its ability to displace a known radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the human CB1 receptor.

    • Radioligand (e.g., [³H]CP55,940).

    • Unlabeled this compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

    • Non-specific binding control (a high concentration of a known unlabeled cannabinoid ligand).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of unlabeled this compound in the assay buffer.

    • In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-specific ligand).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Functional Activation Assay (for EC50 and Emax Determination)

This assay measures the functional potency and efficacy of this compound by quantifying its ability to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

  • Materials:

    • Cell membranes expressing the human CB1 receptor.

    • [³⁵S]GTPγS.

    • GDP.

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a multi-well plate, add the cell membranes, GDP, and varying concentrations of this compound.

    • Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

Visualization of Experimental Workflow

Experimental_Workflow General Workflow for Pharmacological Characterization cluster_0 Binding Affinity (Ki) cluster_1 Functional Activity (EC50 & Emax) Binding_Assay Competitive Radioligand Binding Assay IC50_Calc IC50 Determination Binding_Assay->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc Functional_Assay GTPγS or cAMP Functional Assay EC50_Emax_Calc EC50 & Emax Determination Functional_Assay->EC50_Emax_Calc Compound This compound Compound->Binding_Assay Compound->Functional_Assay

Caption: General workflow for pharmacological characterization of this compound.

Metabolism

The metabolism of this compound primarily involves hydroxylation. Studies have shown that it is mainly hydroxylated on the indole (B1671886) ring.[1] These metabolic transformations are crucial for the detoxification and elimination of the compound from the body and are important considerations in toxicological assessments.

Visualization of Metabolic Workflow

Metabolism_Workflow In Vitro Metabolism Workflow for this compound Start Start: this compound Incubation Incubation with Human Liver Microsomes (HLM) Start->Incubation Extraction Metabolite Extraction Incubation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Identification Metabolite Identification (e.g., Hydroxylated Metabolites) Analysis->Identification End End: Metabolic Profile Identification->End

References

Cumyl-CBMICA (SGT-280): A Technical Guide to its Discovery, Pharmacology, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl-CBMICA, also known by its code SGT-280, is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and pharmacological profile of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals. This document details the compound's mechanism of action, its binding affinity and efficacy at cannabinoid receptors, and the analytical methodologies for its detection and characterization. All quantitative data are presented in structured tables, and key experimental protocols are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound.

Introduction and Discovery

This compound (1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) is an indole-3-carboxamide based synthetic cannabinoid. It was first officially identified in Germany in August 2019.[1] The emergence of this compound is a continuation of the trend where clandestine laboratories modify the chemical structures of existing SCRAs to circumvent legislative control. The modification in this case involves the substitution of the N-alkyl side chain with a cyclobutylmethyl group. Following its identification, an amendment was made to the German drug analogue law to include this new structural class, which came into effect in April 2020.[1]

Chemical and Pharmacological Properties

This compound acts as an agonist at the human cannabinoid receptor 1 (hCB1), which is responsible for the psychoactive effects of cannabinoids.[2] Its pharmacological activity has been characterized through various in vitro assays, providing insights into its potency and efficacy.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound and its indazole analogue, Cumyl-CBMINACA, for comparative purposes.

CompoundReceptorKi (nM)EC50 (nM)Emax (%)Assay TypeReference
This compound hCB129.3497168GTPγS functional assay[2][3]
Cumyl-CBMINACAhCB11.3255.4207GTPγS functional assay[2][3]

Ki: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity. EC50: Half-maximal effective concentration, a measure of potency. Lower values indicate higher potency. Emax: Maximum efficacy. Values are relative to a standard full agonist.

Experimental Protocols

Pharmacological Evaluation: Competitive Ligand Binding and Functional Activation Assays

The pharmacological profile of this compound was determined using competitive ligand binding assays and functional activation assays with cell membranes expressing the human cannabinoid receptor 1 (hCB1).[2]

Competitive Ligand Binding Assay: This assay measures the binding affinity (Ki) of the compound to the hCB1 receptor. The general procedure involves:

  • Incubation of hCB1 receptor-expressing cell membranes with a known radiolabeled cannabinoid agonist (e.g., [3H]-CP-55,940) and varying concentrations of the test compound (this compound).

  • After reaching equilibrium, the bound and free radioligand are separated by filtration.

  • The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Activation Assay: This assay determines the potency (EC50) and efficacy (Emax) of the compound as a receptor agonist. The protocol generally includes:

  • Incubation of hCB1 receptor-expressing cell membranes with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS.

  • Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the associated G-protein.

  • The amount of [35S]GTPγS bound to the G-protein is quantified by scintillation counting.

  • Dose-response curves are generated to calculate the EC50 and Emax values.[4]

Metabolism Study: Pooled Human Liver Microsome (pHLM) Assay

To investigate the phase I metabolism of this compound, an in vitro assay using pooled human liver microsomes (pHLMs) is employed.[2] This allows for the identification of potential metabolites.

General Protocol:

  • This compound is incubated with pHLMs in a buffered solution.

  • The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • The mixture is incubated at 37°C for a defined period.

  • The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • The sample is then centrifuged to precipitate proteins.

  • The supernatant containing the parent compound and its metabolites is analyzed by liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS).[2][4]

Analytical Detection and Characterization

The identification and structural elucidation of this compound in seized materials are typically performed using a combination of analytical techniques.[5]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Extraction of the analyte from the matrix (e.g., herbal material) using an organic solvent.

  • Analysis: The extract is injected into the GC-MS system. The compound is vaporized and separated based on its boiling point and interaction with the capillary column. The separated compound is then ionized and fragmented, and the resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison with a reference standard or spectral library.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS):

  • Sample Preparation: Similar extraction procedures as for GC-MS.

  • Analysis: The extract is injected into the LC system, where the compound is separated based on its polarity. The eluent is then introduced into the QToF-MS. This high-resolution mass spectrometry technique provides highly accurate mass measurements of the parent ion and its fragment ions, enabling confident identification and structural elucidation.[2]

Visualizations

CB1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by an agonist, such as this compound, binding to the CB1 receptor.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK/ERK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Modulates K_channel->Neurotransmitter_release Modulates Agonist This compound (Agonist) Agonist->CB1 Binds to PKA PKA cAMP->PKA Activates

Caption: CB1 receptor signaling cascade initiated by an agonist.

Experimental Workflow for SCRA Characterization

The diagram below outlines a typical workflow for the identification and characterization of a novel synthetic cannabinoid receptor agonist from a seized sample.

SCRA_Characterization_Workflow start Seized Material (e.g., Herbal Blend) extraction Solvent Extraction start->extraction screening Screening Analysis (e.g., GC-MS) extraction->screening identification Structure Elucidation (LC-QToF-MS, NMR) screening->identification Unknown Compound Detected synthesis Reference Standard Synthesis identification->synthesis pharma_eval Pharmacological Evaluation (Binding & Functional Assays) synthesis->pharma_eval metabolism Metabolism Studies (pHLM Assay) synthesis->metabolism end Comprehensive Profile pharma_eval->end metabolism->end

Caption: Workflow for synthetic cannabinoid characterization.

Conclusion

This compound represents a significant compound in the evolving landscape of synthetic cannabinoids. Its characterization has provided valuable data for the forensic and clinical communities. This guide has synthesized the available technical information on this compound, offering a centralized resource for professionals in the field. The provided data, protocols, and visual diagrams aim to support further research, aid in the development of analytical methods, and contribute to a better understanding of the pharmacology of this class of compounds. Continuous monitoring and in-depth characterization of new psychoactive substances like this compound are crucial for public health and safety.

References

In Vitro Characterization of Cumyl-CBMICA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Cumyl-CBMICA (SGT-280), a synthetic cannabinoid receptor agonist. The information compiled herein is intended to serve as a comprehensive resource, detailing its pharmacological profile and metabolic properties. This document includes quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to facilitate a thorough understanding of this compound's in vitro behavior.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound, focusing on its interaction with the human cannabinoid receptor 1 (hCB1). For comparative purposes, data for the related compound, Cumyl-CBMINACA, is also included where available, highlighting the structural-activity relationships.

Table 1: Receptor Binding Affinity

CompoundReceptorKi (nM)
This compoundhCB129.3[1][2][3]
Cumyl-CBMINACAhCB11.32[1][2][3]

Table 2: Functional Activity at the hCB1 Receptor

CompoundAssayEC50 (nM)Emax (%)
This compoundGTPγS497[1][2][3]168[1][2][3]
Cumyl-CBMINACAGTPγS55.4[1][2][3]207[1][2][3]
This compoundβ-arrestin 2 Recruitment62.9[4]Not Reported

Note: Emax values are relative to a standard full agonist.

Metabolic Profile

In vitro studies using pooled human liver microsomes (pHLM) have indicated that the primary metabolic pathway for this compound is hydroxylation.

Table 3: Primary Metabolic Pathway

CompoundPrimary Metabolic ReactionLocation of Metabolism
This compoundMonohydroxylationIndole ring[1][2][3]

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to characterize this compound.

Competitive Ligand Binding Assay for hCB1 Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Membranes from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

  • Radiolabeled cannabinoid receptor agonist (e.g., [3H]-CP-55,940).

  • Unlabeled test compound (this compound).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the varying concentrations of this compound.

  • For determining non-specific binding, a high concentration of an unlabeled standard cannabinoid agonist is used instead of the test compound.

  • Incubate the plate at 30°C for 60-90 minutes to reach binding equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The data is then analyzed to calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then determined using the Cheng-Prusoff equation.

GTPγS Functional Activation Assay

This assay measures the functional potency and efficacy of an agonist by quantifying its ability to stimulate the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

Materials:

  • Membranes from cells expressing the hCB1 receptor.

  • [35S]GTPγS.

  • Guanosine diphosphate (B83284) (GDP).

  • Unlabeled test compound (this compound).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, GDP (to ensure G-proteins are in their inactive state), and the various concentrations of this compound.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Data is plotted as specific [35S]GTPγS binding versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (potency) and Emax (efficacy) values.

In Vitro Metabolism Assay using Pooled Human Liver Microsomes (pHLM)

This assay identifies the primary metabolic pathways of a compound by incubating it with a preparation of liver enzymes.

Materials:

  • Pooled human liver microsomes (pHLM).

  • NADPH regenerating system (to initiate the enzymatic reaction).

  • Test compound (this compound).

  • Phosphate (B84403) buffer (pH 7.4).

  • Acetonitrile (ice-cold, to stop the reaction).

  • LC-QToF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) for metabolite identification.

Procedure:

  • Prepare a solution of this compound.

  • In a microcentrifuge tube, create a reaction mixture containing pHLM, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the this compound solution to the reaction mixture.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C with shaking.

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the sample to pellet the proteins.

  • Analyze the supernatant using LC-QToF-MS to identify the metabolites formed.

Visualizations

Signaling Pathway

Cumyl_CBMICA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CB1_Receptor CB1 Receptor This compound->CB1_Receptor Binds to G_Protein Gαi/o Protein CB1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Cannabinoid receptor 1 (CB1) signaling pathway activated by this compound.

Experimental Workflows

Receptor_Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes - Radioligand - this compound B Incubate Components in 96-well Plate A->B C Terminate Reaction by Rapid Filtration B->C D Wash Filters to Remove Unbound Ligand C->D E Measure Radioactivity with Scintillation Counter D->E F Data Analysis: Calculate Ki E->F

Caption: Workflow for the competitive ligand binding assay.

GTP_gamma_S_Assay_Workflow A Prepare Reagents: - Cell Membranes - [35S]GTPγS - GDP - this compound B Incubate Components in 96-well Plate A->B C Terminate Reaction by Rapid Filtration B->C D Wash Filters C->D E Measure Radioactivity D->E F Data Analysis: Determine EC50 & Emax E->F

Caption: Workflow for the GTPγS functional activation assay.

pHLM_Metabolism_Assay_Workflow A Prepare Reaction Mixture: - pHLM - NADPH Regenerating System - Buffer B Add this compound to Initiate Reaction A->B C Incubate at 37°C B->C D Terminate Reaction with Ice-Cold Acetonitrile C->D E Centrifuge to Pellet Proteins D->E F Analyze Supernatant by LC-QToF-MS E->F

Caption: Workflow for the in vitro metabolism assay using pHLM.

References

"Cumyl-cbmica" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Cumyl-CBMICA

Introduction

This compound, or 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA) that has been identified as a new psychoactive substance (NPS). As with other SCRAs, its pharmacological effects are mediated primarily through its interaction with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for predicting the pharmacological profiles of new emerging compounds, informing clinical responses to intoxications, and guiding legislative actions. This guide provides a detailed overview of the SAR of this compound, focusing on quantitative data, experimental methodologies, and the logical relationships between chemical structure and biological activity.

Core Structure and Analogs

The chemical architecture of this compound, like many cumyl-carboxamide SCRAs, consists of four key moieties:

  • Cumyl Group: An N-(2-phenylpropan-2-yl) group linked to the carboxamide.

  • Linker: A carboxamide group at the 3-position of the core.

  • Core Heterocycle: An indole (B1671886) ring system.

  • Pendant Tail: A cyclobutylmethyl (CBM) group attached to the nitrogen at the 1-position of the indole core.

Systematic modifications of these moieties, particularly the core heterocycle and the pendant tail, have led to the synthesis and characterization of numerous analogs. A key analog is Cumyl-CBMINACA , which features an indazole core instead of the indole found in this compound. This single atomic substitution significantly impacts its pharmacological profile.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its analogs is highly dependent on specific structural features. The primary determinants of CB1 receptor affinity, potency, and efficacy are the core heterocyclic structure and the nature of the pendant tail.

The Influence of the Core Heterocycle: Indole vs. Indazole

A common modification in SCRA design is the substitution of the indole core with an indazole system. This change has a profound effect on the compound's interaction with the CB1 receptor. A direct comparison between this compound (indole) and Cumyl-CBMINACA (indazole) reveals that the indazole analog is significantly more potent and efficacious.

Cumyl-CBMINACA demonstrates a much higher binding affinity (lower Kᵢ value), greater potency (lower EC₅₀ value), and higher efficacy (Eₘₐₓ) at the human CB1 receptor compared to this compound.[1][2][3] This suggests that the indazole core provides a more favorable orientation or interaction within the CB1 receptor binding pocket. This trend is consistent across other pairs of indole- and indazole-based SCRAs, confirming that the substitution of indole with indazole tends to increase in vitro potency.[1][2][3]

The Critical Role of the Pendant Tail

The N-1 substituent, or pendant tail, is a critical pharmacophore for CB1 receptor activation.[4][5] SAR studies on a systematic library of cumyl-indole and cumyl-indazole carboxamides have shown that the size, length, and degree of cyclization of this tail are key determinants of activity.

  • Optimal Chain Length: The ideal chain length for the pendant tail for maximal CB1 activation is approximately that of an n-pentyl group.[4][5] For instance, CUMYL-PICA, with its pentyl tail, is one of the most potent compounds in the cumyl-indole series.[1]

  • Alicyclic Tails: For SCRAs with cyclic tails, a clear trend is observed: activity decreases as the number of carbon atoms in the cyclic moiety becomes smaller.[4][5] The order of activity is generally cyclohexylmethyl > cyclopentylmethyl > cyclobutylmethyl (as in this compound) > cyclopropylmethyl.[4][5] The compound CUMYL-CPrMICA, with a cyclopropylmethyl tail, exhibits the lowest CB1 activity in various assays.[4][5] This relationship highlights the importance of the steric bulk and hydrophobic contribution of the tail in optimizing receptor interaction.[4][5]

Quantitative Data

The following tables summarize the quantitative pharmacological data for this compound and related analogs, illustrating the key SAR principles.

Table 1: Pharmacological Comparison of this compound and Cumyl-CBMINACA at the Human CB1 Receptor

CompoundCore StructureBinding Affinity (Kᵢ, nM)Potency (EC₅₀, nM)Efficacy (Eₘₐₓ, % vs. CP55,940)
This compound Indole29.3[1][2][3]497[1][2][3]168%[1][2][3]
Cumyl-CBMINACA Indazole1.32[1][2][3]55.4[1][2][3]207%[1][2][3]

Table 2: Influence of the Pendant Tail on CB1 Receptor Potency in Cumyl-Indole/Indazole Analogs

CompoundPendant TailPotency (EC₅₀, nM)
CUMYL-PINACAPentyl2.55[1]
CUMYL-PICAPentyl5.00[1]
CUMYL-CHMINACACyclohexylmethyl3.32[1]
CUMYL-CHMICACyclohexylmethyl13.8[1]
This compound Cyclobutylmethyl497[1][2]

Experimental Protocols

The SAR data presented are derived from a suite of in vitro pharmacological assays designed to measure different aspects of receptor interaction and signaling.

Competitive Ligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the target receptor.

  • Methodology: Cell membranes expressing the human CB1 receptor (hCB1) are incubated with a fixed concentration of a high-affinity radiolabeled cannabinoid agonist and varying concentrations of the test compound.[1][2][3] After reaching equilibrium, the bound and free radioligand are separated, and the radioactivity of the bound fraction is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to the inhibition constant (Kᵢ).

Functional Activation Assays

These assays measure the ability of a compound to activate the receptor and initiate a cellular response, providing data on potency (EC₅₀) and efficacy (Eₘₐₓ).

  • GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the CB1 receptor.

    • Methodology: hCB1-expressing cell membranes are incubated with the test compound and a non-hydrolyzable GTP analog labeled with a radioisotope, [³⁵S]GTPγS.[1][2][3] Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The amount of incorporated radioactivity is proportional to the level of G-protein activation.[1][2][3]

  • β-Arrestin2 Recruitment Assay: This assay monitors a G-protein-independent signaling pathway.

    • Methodology: This assay format monitors the recruitment of β-arrestin2 to the activated CB1 receptor.[4][5] This interaction can be measured using various technologies, such as bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation.

  • Fluorometric Assay of Membrane Potential: This functional assay measures changes in cell membrane potential upon receptor activation.

    • Methodology: Cells expressing the CB1 receptor are loaded with a voltage-sensitive fluorescent dye. Agonist activation of the CB1 receptor leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization, which is detected as a change in fluorescence.[6]

Visualizations

SAR Logic for Pendant Tail Modification

SAR_Pendant_Tail Pentyl n-Pentyl (e.g., CUMYL-PICA) Highest Highest Activity Pentyl->Highest CHM Cyclohexylmethyl (e.g., CUMYL-CHMICA) High High Activity CHM->High CBM Cyclobutylmethyl (e.g., this compound) Moderate Moderate Activity CBM->Moderate CPrM Cyclopropylmethyl (e.g., CUMYL-CPrMICA) Low Lowest Activity CPrM->Low

Caption: SAR logic showing decreasing CB1 activity with smaller N-1 alicyclic pendant tails.

Experimental Workflow for Pharmacological Profiling

Experimental_Workflow cluster_workflow Pharmacological Characterization Workflow Synthesis Compound Synthesis (e.g., this compound) Binding Competitive Binding Assay (hCB1 Membranes) Synthesis->Binding Functional Functional Assays (GTPγS, β-Arrestin, etc.) Synthesis->Functional Data Data Analysis Binding->Data Calculate Kᵢ Functional->Data Calculate EC₅₀, Eₘₐₓ SAR SAR Determination Data->SAR

Caption: Workflow for the in vitro pharmacological characterization of novel SCRAs.

Simplified CB1 Receptor Signaling Pathways

CB1_Signaling cluster_G_protein G-Protein Dependent cluster_Arrestin G-Protein Independent SCRA SCRA (e.g., this compound) CB1 CB1 Receptor SCRA->CB1 Agonist Binding G_protein Gαᵢ/₀ Activation (Measured by GTPγS) CB1->G_protein Conformational Change Arrestin β-Arrestin Recruitment CB1->Arrestin Receptor Phosphorylation AC Adenylyl Cyclase Inhibition G_protein->AC GIRK GIRK Channel Activation G_protein->GIRK cAMP ↓ cAMP AC->cAMP Downstream MAPK, etc. Arrestin->Downstream

References

Methodological & Application

Application Notes: Analytical Methods for the Detection of Cumyl-CBMICA in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-CBMICA (also known as SGT-25) is a potent synthetic cannabinoid that poses a significant challenge to forensic and clinical toxicology laboratories. As with many synthetic cannabinoids, this compound is extensively metabolized in the body, and the parent compound is often not detectable in urine samples. Therefore, robust and sensitive analytical methods are required to identify its metabolites for a reliable confirmation of consumption. These application notes provide detailed protocols for the detection and quantification of this compound metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Target Analytes

The primary targets for the analysis of this compound consumption in urine are its phase I metabolites. Research has shown that this compound is primarily hydroxylated on the indole (B1671886) ring and the cyclobutyl methyl (CBM) moiety.[1][2] Therefore, the recommended target analytes are the monohydroxylated and dihydroxylated metabolites of this compound. Unchanged this compound is typically not detected in urine samples.[3]

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of synthetic cannabinoid metabolites in urine. While specific data for this compound is limited in published literature, these values provide a general expectation for method performance.

Table 1: LC-MS/MS Method Performance

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)
Synthetic Cannabinoid Metabolites (General)0.01 - 0.50.01 - 0.150 - 118

Data compiled from various sources on synthetic cannabinoid analysis.[4][5]

Table 2: GC-MS Method Performance

AnalyteLimit of Detection (LOD) (mg/L)Linearity (mg/L)
Synthetic Cannabinoids (General)0.5 - 1.0up to 100

Data compiled from a study on general synthetic cannabinoid screening.[6]

Experimental Protocols

Protocol 1: Analysis of this compound Metabolites in Urine by LC-MS/MS

This protocol describes a sensitive and selective method for the quantification of this compound metabolites using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

  • To 1 mL of urine, add an internal standard.

  • Add 50 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for 2 hours to cleave glucuronide conjugates.[7]

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[4]

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.[8]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the target metabolites.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to the target metabolites.

Protocol 2: Screening of this compound Metabolites in Urine by GC-MS

This protocol provides a general screening method for the detection of this compound metabolites using gas chromatography-mass spectrometry following derivatization.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of urine, add an internal standard.

  • Perform enzymatic hydrolysis as described in the LC-MS/MS protocol.

  • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., n-butyl acetate).

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in a suitable solvent and perform derivatization (e.g., silylation) to improve the volatility and chromatographic properties of the metabolites.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Column: A capillary column suitable for drug analysis (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Full scan or selected ion monitoring (SIM).

Visualizations

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor.[1][2]

G cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein G-protein (Gi/o) CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Ca_channel->Ca_ion Influx Blocked K_channel->K_ion Efflux SC Synthetic Cannabinoid (this compound) SC->CB1 Binds and Activates ATP ATP ATP->AC Neuronal_Activity Decreased Neuronal Activity & Neurotransmitter Release cAMP->Neuronal_Activity Ca_ion->Neuronal_Activity K_ion->Neuronal_Activity

Caption: CB1 Receptor Signaling Pathway for Synthetic Cannabinoids.

Analytical Workflow for this compound Detection in Urine

The following diagram illustrates the general workflow for the analysis of this compound metabolites in urine samples.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis extraction Extraction (SPE or LLE) hydrolysis->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms gc_ms GC-MS Analysis reconstitution->gc_ms data_acquisition Data Acquisition lc_ms->data_acquisition gc_ms->data_acquisition data_analysis Data Analysis & Interpretation data_acquisition->data_analysis report Reporting data_analysis->report

Caption: General Workflow for this compound Metabolite Analysis in Urine.

References

Application Note: High-Resolution LC-QToF-MS Protocol for the Identification of Cumyl-CBMICA Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification of metabolites of Cumyl-CBMICA, a synthetic cannabinoid, using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS). This high-resolution mass spectrometry technique enables the sensitive and selective detection of metabolites in complex biological matrices. The following application note outlines the necessary steps from sample preparation to data analysis, providing a robust framework for researchers in forensic toxicology, drug metabolism, and pharmacology.

Introduction

This compound is a synthetic cannabinoid receptor agonist characterized by a cyclobutyl methyl (CBM) moiety. Understanding its metabolic fate is crucial for forensic identification of intake, toxicological risk assessment, and in drug development studies. In vivo, this compound undergoes Phase I metabolism, primarily through hydroxylation.[1][2] This protocol details an LC-QToF-MS method for the tentative identification of these metabolites in biological samples such as urine and from in vitro systems like pooled human liver microsomes (pHLM).[1][2]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analytes of interest. The choice of method depends on the biological matrix.

a) Urine Sample Preparation

Urine samples often contain conjugated metabolites (glucuronides) that require enzymatic hydrolysis to cleave the conjugate and allow for detection of the Phase I metabolite.

Protocol:

  • To 0.5 mL of urine, add 0.5 mL of phosphate (B84403) buffer.

  • Add 30 µL of β-glucuronidase (from E. coli K12).[3]

  • Incubate the mixture for 1 hour at 45°C.[3]

  • Quench the reaction by adding 1.5 mL of ice-cold acetonitrile.[3]

  • Add 0.5 mL of a 10 M ammonium (B1175870) formate (B1220265) solution.[3]

  • Centrifuge the sample to precipitate proteins and other macromolecules.

  • Proceed with Solid Phase Extraction (SPE) or a "dilute and shoot" approach depending on the required sensitivity. For higher sensitivity, SPE is recommended.

Solid Phase Extraction (SPE) Protocol (General):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the supernatant from the previous step onto the cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[4]

b) Pooled Human Liver Microsomes (pHLM) Assay

In vitro pHLM assays are used to simulate hepatic metabolism.

Protocol:

  • Prepare an incubation mixture containing pHLMs, this compound (substrate), and an NADPH-regenerating system in phosphate buffer.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge to pellet the proteins.

  • Analyze the supernatant directly by LC-QToF-MS.

LC-QToF-MS Analysis

High-resolution mass spectrometry is essential for identifying unknown metabolites by providing accurate mass measurements for formula determination.

a) Liquid Chromatography (LC) Conditions

Chromatographic separation is necessary to resolve metabolites from the parent compound and from each other, especially isomeric species.

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1x100 mm, 1.8 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5]
Flow Rate 0.30 mL/min[5]
Column Temp. 60°C[5]
Injection Vol. 5 µL[5]
Gradient Start at 10% B, increase to 50% B in 2 min, then to 60% B in 6 min, and to 95% in 1 min.[5]

b) QToF-MS Parameters

These parameters should be optimized for the specific instrument in use. The following provides a general guideline for positive electrospray ionization (ESI), which is typically used for synthetic cannabinoids.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Capillary Voltage 3500 V[5]
Fragmentor Voltage 375 V[5]
Gas Temperature 150°C[5]
Gas Flow 15 L/min[5]
Nebulizer Pressure 20 psig[5]
Sheath Gas Temp. 380°C[5]
Acquisition Mode MS-only (full scan) for screening, followed by targeted MS/MS or Auto-MS/MS for fragmentation data.
Mass Range 100 - 1000 m/z
Collision Energy Ramped or fixed energies (e.g., 10, 20, 40 eV) for MS/MS experiments.[7]

Data Presentation and Analysis

A non-targeted data analysis workflow is employed to identify potential metabolites.

  • Feature Extraction: Process the raw LC-MS data using software like Agilent MassHunter Profinder or similar packages to detect all relevant molecular features (ions with a specific m/z and retention time).

  • Comparison: Compare data from control samples (blank matrix) with incubated/exposed samples to identify unique metabolic products.

  • Accurate Mass and Isotopic Pattern: Use the accurate mass measurement from the QToF to generate a list of possible elemental formulas for each potential metabolite.

  • MS/MS Fragmentation Analysis: For features identified as potential metabolites, acquire MS/MS data. The fragmentation pattern provides structural information that can be used to confirm the identity of the metabolite. For this compound, expect to see characteristic fragments corresponding to the cumyl and indole (B1671886) moieties.

  • Metabolite Identification: Based on the mass shift from the parent drug and the fragmentation pattern, tentatively identify the metabolic transformation (e.g., +15.9949 Da for hydroxylation).

Expected Metabolites of this compound

The primary Phase I metabolic pathways for this compound are monohydroxylation and dihydroxylation, with hydroxylation occurring predominantly on the indole ring.[1][2]

Metabolite TypeMass Change (Da)Expected Reaction
Monohydroxylated Metabolite+15.9949Addition of one hydroxyl group (-OH)
Dihydroxylated Metabolite+31.9898Addition of two hydroxyl groups
Dihydrodiol Metabolite+34.0055Addition of two hydroxyls and reduction of a double bond
N-dealkylated MetaboliteVariesLoss of the cumyl group

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-QToF-MS Analysis cluster_data Data Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (for Urine) Urine->Hydrolysis pHLM pHLM Incubate Extraction Protein Precipitation & Solid Phase Extraction (SPE) pHLM->Extraction Hydrolysis->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS QToF-MS Detection (Positive ESI) LC->MS Feature Feature Detection MS->Feature Identification Accurate Mass Analysis & Formula Generation Feature->Identification MSMS MS/MS Fragmentation Analysis Identification->MSMS Metabolite Metabolite Identification MSMS->Metabolite G Parent This compound M1 Monohydroxylated this compound (Indole Ring) Parent->M1 Hydroxylation M3 Monohydroxylated this compound (CBM Moiety) Parent->M3 Hydroxylation M4 N-Dealkylated Metabolite Parent->M4 N-Dealkylation M2 Dihydroxylated this compound (Indole Ring) M1->M2 Hydroxylation

References

Gas chromatography-mass spectrometry (GC-MS) analysis of "Cumyl-cbmica"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cumyl-cbmica (1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist that has been identified as a novel psychoactive substance (NPS).[1][2][3] As with other synthetic cannabinoids, its emergence on the illicit drug market necessitates robust analytical methods for its identification in seized materials and biological samples. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of synthetic cannabinoids due to its high sensitivity and specificity.[4][5] This application note provides a detailed protocol for the GC-MS analysis of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Mass Spectrometry

The chemical structure of this compound is provided below. Its molecular formula is C₂₃H₂₆N₂O, with a molecular weight of 346.5 g/mol .[6]

  • IUPAC Name: 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide[3]

  • CAS Number: 2571070-88-5[6]

Under electron ionization (EI) conditions in GC-MS, this compound undergoes characteristic fragmentation, yielding specific ions that are crucial for its identification. While a complete, universally agreed-upon fragmentation pattern can vary slightly between instruments, some characteristic fragment ions have been reported.[1]

Quantitative Data

The following table summarizes the key analytical data for the GC-MS analysis of this compound.

ParameterValueReference
Molecular Weight346.5 g/mol [6]
Molecular FormulaC₂₃H₂₆N₂O[6]
Retention TimeLocked to tetracosane (B166392) (9.258 min)
Characteristic Fragment Ion (m/z)144.0444[1]

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound, including sample preparation and instrument parameters.

1. Sample Preparation

  • For Herbal Blends:

    • Extract two grams of the herbal blend with 14 ml of acetonitrile (B52724) (ACN).[7]

    • After 10 minutes of ultrasonication, filter the extract.[8]

    • Transfer 10 µl of the extract into a GC vial and evaporate to dryness under a stream of nitrogen.[7]

    • Reconstitute the residue in 100 µl of dried ethyl acetate.[7][8]

  • For Powders:

    • Dissolve approximately 500 mg of the powder in 1 mL of methanol (B129727) in a glass tube.[9]

    • Centrifuge the sample for 10 minutes at 1253 x g.[9]

    • Transfer 250 µl of the supernatant to a GC vial for analysis.[9]

2. GC-MS Instrumentation and Conditions

The following parameters are based on established methods for the analysis of synthetic cannabinoids and are suitable for this compound.[5][10]

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent[10]
Injector Split mode (1:50), Temperature: 280 °C
Injection Volume 1 µl
Column HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium, Flow rate: 1.2 ml/min
Oven Program Initial temperature 170 °C for 1 min, then ramp to 190 °C
Mass Spectrometer JEOL JMS-Q1050 or equivalent[10]
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 280 °C
Quadrupole Temperature 180 °C
Scan Range m/z 50-550 amu

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Herbal Blend or Powder Sample Extraction Extraction with Acetonitrile or Methanol Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Ethyl Acetate Evaporation->Reconstitution Injection Injection into GC-MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 50-550) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Mass Spectral Library Search DataAcquisition->LibrarySearch Identification Identification of this compound LibrarySearch->Identification

References

Application Notes and Protocols: Cumyl-CBMICA Competitive Ligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-CBMICA is a synthetic cannabinoid receptor agonist that has been identified as a new psychoactive substance.[1][2][3] It acts as a potent agonist at the human cannabinoid receptor 1 (hCB1), mediating psychoactive effects.[1][4][5] Understanding the binding affinity of novel compounds like this compound to the hCB1 receptor is crucial for predicting their pharmacological and toxicological profiles. This document provides a detailed protocol for a competitive ligand binding assay to determine the binding affinity (Ki) of this compound and other test compounds for the hCB1 receptor.

A competitive ligand binding assay is a fundamental technique used to characterize the interaction of a ligand with its receptor. In this assay, an unlabeled test compound (the "competitor," e.g., this compound) competes with a labeled ligand (typically radiolabeled) for binding to the target receptor. By measuring the displacement of the labeled ligand by increasing concentrations of the competitor, the binding affinity of the competitor can be determined.

Data Presentation

The binding affinity of this compound and a related compound, Cumyl-CBMINACA, for the hCB1 receptor has been previously determined and is summarized in the table below.[4][5] This data can be used as a reference for validating the assay protocol described herein.

CompoundKi (nM) for hCB1
This compound29.3
Cumyl-CBMINACA1.32

Experimental Protocols

This protocol is adapted from established methods for synthetic cannabinoid receptor binding assays.[6][7]

Materials and Reagents
  • hCB1 Receptor Source: Cell membranes prepared from cells stably expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1 cells).

  • Radioligand: [³H]-CP-55,940 or [³H]-WIN 55,212-2 (a potent synthetic cannabinoid agonist).

  • Unlabeled Competitor (Test Compound): this compound.

  • Non-specific Binding Control: A high concentration of a potent, unlabeled cannabinoid receptor agonist (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Scintillation Cocktail: A commercially available liquid scintillation cocktail suitable for non-aqueous samples.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Cell harvester.

  • Liquid scintillation counter.

  • General laboratory equipment: pipettes, tubes, etc.

Experimental Workflow

The overall workflow of the competitive ligand binding assay is depicted below.

experimental_workflow reagent_prep Reagent Preparation assay_setup Assay Setup (Incubation) reagent_prep->assay_setup Add reagents to plate filtration Filtration & Washing assay_setup->filtration Separate bound from free ligand counting Scintillation Counting filtration->counting Measure radioactivity analysis Data Analysis counting->analysis Calculate Ki

Caption: Experimental workflow for the this compound competitive ligand binding assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare stock solutions of the radioligand, this compound, and the non-specific binding control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution to create a range of concentrations for the competition curve (e.g., from 10 pM to 100 µM).[6]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, a fixed concentration of the radioligand (e.g., at a concentration close to its Kd value), and the hCB1 receptor membranes.

    • Non-specific Binding: Add assay buffer, the radioligand, the hCB1 receptor membranes, and a high concentration of the non-specific binding control (e.g., 10 µM WIN 55,212-2).

    • Competitive Binding: Add assay buffer, the radioligand, the hCB1 receptor membranes, and varying concentrations of this compound.

    • Ensure all wells have the same final volume.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[8]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[6]

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding is calculated as: (CPM in presence of competitor - Non-specific Binding CPM) / (Total Binding CPM - Non-specific Binding CPM) * 100.

  • Determine IC₅₀:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the competition curve and determine the IC₅₀ value. The IC₅₀ is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L] / Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the hCB1 receptor.

Signaling Pathway

This compound acts as an agonist at the hCB1 receptor, which is a G-protein coupled receptor (GPCR). Upon activation, the hCB1 receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.

signaling_pathway cluster_membrane Cell Membrane CB1 hCB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Cumyl_CBMICA This compound Cumyl_CBMICA->CB1 Binds & Activates ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Simplified signaling pathway of the hCB1 receptor upon activation by this compound.

References

Application Notes and Protocols for Functional Activation Assay (GTPγS) of Cumyl-cbmica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-cbmica is a synthetic cannabinoid receptor agonist characterized by an indole-3-carboxamide core structure.[1][2][3] It has been identified as a designer drug and has been shown to act as a CB1 receptor agonist.[1] Understanding the functional activity of such compounds is critical for predicting their pharmacological and toxicological profiles. This document provides detailed application notes and protocols for determining the activity of this compound using a GTPγS functional activation assay, a fundamental tool for characterizing G-protein coupled receptor (GPCR) agonists.[4][5]

The GTPγS binding assay directly measures the activation of G-proteins coupled to cannabinoid receptors.[4][6] In the inactive state, the G-protein is bound to GDP. Upon receptor activation by an agonist like this compound, GDP is exchanged for GTP, leading to the dissociation of the G-protein subunits and downstream signaling.[4][7] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, its accumulation upon G-protein activation can be quantified, providing a measure of the agonist's potency and efficacy.[5][6]

Data Presentation: Functional Activity of this compound

The following table summarizes the quantitative data for this compound's activity at the human cannabinoid receptor 1 (hCB1) as determined by a GTPγS functional activation assay.[8][9]

CompoundReceptorParameterValue
This compoundhCB1EC₅₀ (Potency)497 nM
Eₘₐₓ (Efficacy)168%

Note: EC₅₀ represents the concentration of the agonist that produces 50% of the maximal effect. Eₘₐₓ represents the maximal stimulation over basal levels, often expressed as a percentage relative to a standard full agonist.

Experimental Protocols

[³⁵S]GTPγS Binding Assay for this compound Activity at Cannabinoid Receptors

This protocol is designed to measure the potency and efficacy of this compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins in membranes prepared from cells expressing cannabinoid receptors.[4]

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., CHO-hCB1 or HEK293-hCB2 cells).

  • [³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

  • Guanosine Diphosphate (GDP): To ensure G-proteins are in their inactive state at the start of the assay.

  • Unlabeled GTPγS: For determining non-specific binding.

  • This compound: Test compound.

  • Positive Control: A known cannabinoid receptor agonist (e.g., CP55,940).

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and NaCl.

  • Scintillation Cocktail and Vials.

  • Multi-well plates (96-well).

  • Filtration apparatus and filter mats.

  • Scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the cannabinoid receptor of interest.

    • Harvest the cells and homogenize them in a suitable buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration (e.g., using a Bradford assay). The membranes can be stored at -80°C.[10]

  • Assay Setup:

    • Prepare serial dilutions of this compound and the positive control.

    • In a 96-well plate, add the assay buffer, cell membranes (typically 5-20 µg of protein per well), and GDP (final concentration ~10 µM).[4]

    • Add the various concentrations of this compound or the positive control to the appropriate wells.

    • To determine non-specific binding, add a high concentration of unlabeled GTPγS to a set of wells.

  • Initiation and Incubation:

    • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).[4]

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound ligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

Data Analysis:

  • Subtract the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all other readings to obtain the specific binding.[4]

  • Plot the specific binding as a function of the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ (potency) and Emax (efficacy) values.[4][5]

Visualizations

Signaling Pathway

G_Protein_Signaling cluster_receptor Cell Membrane cluster_g_protein Intracellular cluster_effector Downstream Signaling Cumyl_cbmica This compound CB1_Receptor CB1 Receptor Cumyl_cbmica->CB1_Receptor Binds to G_Protein_Inactive Gα(GDP)-βγ CB1_Receptor->G_Protein_Inactive Activates G_Protein_Active_Alpha Gα(GTP) G_Protein_Inactive->G_Protein_Active_Alpha GDP/GTP Exchange G_Protein_Active_BetaGamma Gβγ G_Protein_Inactive->G_Protein_Active_BetaGamma Dissociation Effector Effector (e.g., Adenylyl Cyclase) G_Protein_Active_Alpha->Effector Modulates G_Protein_Active_BetaGamma->Effector Modulates Second_Messenger Second Messenger (e.g., ↓cAMP) Effector->Second_Messenger Leads to Cellular_Response Cellular Response Second_Messenger->Cellular_Response Results in

Caption: Cannabinoid receptor signaling cascade upon agonist binding.

Experimental Workflow

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition and Analysis A Prepare Cell Membranes (Expressing CB1/CB2) C Add Membranes, GDP, and This compound to Plate A->C B Prepare Serial Dilutions of this compound B->C D Initiate with [³⁵S]GTPγS C->D E Incubate at 30°C D->E F Terminate by Filtration E->F G Measure Radioactivity F->G H Data Analysis (EC₅₀ and Eₘₐₓ) G->H

Caption: Workflow for the [³⁵S]GTPγS binding assay.

References

Application Notes and Protocols: Cumyl-CBMICA in Forensic Toxicology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cumyl-CBMICA (1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a new psychoactive substance (NPS).[1][2] First identified in 2019, it belongs to a subclass of SCRAs characterized by a cyclobutyl methyl (CBM) side chain.[3][4] As with many NPS, this compound was developed to circumvent existing drug laws, presenting a continuous challenge for forensic toxicology laboratories.[3] These application notes provide a summary of its pharmacology, metabolism, and detailed protocols for its identification in forensic samples.

Pharmacological Data

This compound functions as an agonist at the human cannabinoid receptor 1 (hCB1), though with lower affinity and potency compared to its indazole analogue, Cumyl-CBMINACA.[3][4] This data is crucial for understanding its potential physiological and psychoactive effects.

Table 1: hCB1 Receptor Binding and Activation Data [3][4]

Compound Binding Affinity (Ki) Potency (EC50) Efficacy (Emax)
This compound 29.3 nM 497 nM 168%

| Cumyl-CBMINACA | 1.32 nM | 55.4 nM | 207% |

Metabolism in Forensic Context

Understanding the metabolism of this compound is critical for forensic analysis, as the parent compound is often not detectable in urine samples.[4] The primary metabolic route is Phase I metabolism, involving monohydroxylation and dihydroxylation, predominantly on the indole (B1671886) ring.[3][4] Therefore, toxicological screening methods must target these hydroxylated metabolites to confirm exposure.

parent This compound metabolism Phase I Metabolism (Liver) parent->metabolism mono Monohydroxylated Metabolites metabolism->mono di Dihydroxylated Metabolites metabolism->di urine Urinary Markers for Forensic Detection mono->urine di->urine

Caption: Phase I metabolic pathway of this compound.

Analytical Protocols

The following protocols are designed for the extraction and identification of this compound and its metabolites from biological samples and seized materials.

This protocol details the procedure for identifying this compound metabolites in urine samples using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS).

Experimental Protocol:

  • Enzymatic Hydrolysis: To a 1 mL urine sample, add a solution containing β-glucuronidase and incubate at 45°C for 1 hour to cleave glucuronide conjugates.[4]

  • Extraction: Add 1.5 mL of ice-cold acetonitrile (B52724) (ACN) and 0.5 mL of a 10 M ammonium (B1175870) formate (B1220265) solution to the hydrolyzed sample.[4]

  • Mixing and Separation: Vortex the mixture for 5 minutes, followed by centrifugation for 10 minutes to separate the organic and aqueous layers.[4]

  • Evaporation: Transfer 1 mL of the upper organic layer to a new vial and evaporate to dryness under a gentle stream of nitrogen.[4]

  • Reconstitution: Reconstitute the dried residue in 25-50 µL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[4]

  • LC-QToF-MS Analysis: Inject the reconstituted sample into the LC-QToF-MS system for analysis.

cluster_prep Sample Preparation cluster_analysis Analysis s1 Urine Sample s2 Enzymatic Hydrolysis s1->s2 s3 Liquid-Liquid Extraction (ACN) s2->s3 s4 Evaporation s3->s4 s5 Reconstitution s4->s5 a1 LC-QToF-MS Analysis s5->a1 a2 Metabolite Identification a1->a2

Caption: Workflow for urine analysis of this compound metabolites.

Table 2: Suggested LC-QToF-MS Parameters [4]

Parameter Value
Column C18 (e.g., 2.6 µm, 100 Å, 100 x 2.1 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min (gradient dependent)
Ionization Mode Electrospray Ionization (ESI), Positive

| Analysis Mode | Full Scan and bbCID (broadband Collision-Induced Dissociation) |

This protocol outlines the extraction and identification of the parent compound this compound from seized herbal blends using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol:

  • Sample Preparation: To 100 mg of the herbal blend, add 1 mL of methanol (B129727) or acetonitrile.[5]

  • Extraction: Vortex the sample vigorously and then place it in an ultrasonic bath for 10 minutes.[5]

  • Centrifugation: Centrifuge the sample for 10 minutes at 4000 rpm.[5]

  • Filtration/Evaporation: Filter the supernatant or transfer it to a new vial. For some applications like GC-sIR, the solvent may be evaporated to concentrate the analyte.[5]

  • Dilution: Dilute an aliquot of the extract with a suitable solvent (e.g., ethyl acetate) prior to injection.[5]

  • GC-MS Analysis: Inject the sample into the GC-MS system.

cluster_prep Sample Preparation cluster_analysis Analysis s1 Seized Herbal Material s2 Solvent Extraction (Methanol/ACN) s1->s2 s3 Vortex / Ultrasonicate s2->s3 s4 Centrifuge & Filter s3->s4 a1 GC-MS Analysis s4->a1 a2 Compound Identification a1->a2

Caption: Workflow for seized material analysis of this compound.

Table 3: Suggested GC-MS Parameters [6]

Parameter Value
Injection 1 µL, Splitless
Injector Temperature 280°C
Carrier Gas Helium (1.2 mL/min)
Oven Program 80°C (1 min), ramp at 15°C/min to 280°C, hold for 21 min
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 29–600 |

This protocol is used to generate and confirm the metabolites of this compound in vitro, corroborating findings from authentic urine samples.[4]

Experimental Protocol:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

    • 2.5 µL pooled human liver microsomes (pHLM)

    • 2.5 µL NADPH-regenerating Solution A

    • 0.5 µL NADPH-regenerating Solution B

    • 10 µL Phosphate Buffer (0.5 M, pH 7.4)

    • 34 µL Deionized Water

  • Initiate Reaction: Add 0.5 µL of a this compound solution (e.g., 10 µg/mL in ACN) to the reaction mixture.

  • Incubation: Incubate the mixture for 30 minutes at 37°C.

  • Terminate Reaction: Stop the reaction by adding 50 µL of ice-cold acetonitrile.

  • Sample Cleanup: Add 25 µL of a 10 M ammonium formate solution. Transfer the organic layer to a new vial, evaporate to dryness, and reconstitute in mobile phase for LC-QToF-MS analysis as described in Protocol 3.1.

  • Controls: Prepare two negative controls: one without the test compound and one without the pHLM enzymes.

References

Application Notes and Protocols for In Vivo Studies of Cumyl-CBMICA in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Cumyl-CBMICA, a synthetic cannabinoid receptor agonist, and detail protocols for its investigation in in vivo animal models. Due to the limited availability of specific in vivo data for this compound, this document also draws upon methodologies and findings from studies on closely related cumyl-carboxamide synthetic cannabinoids to provide a foundational framework for future research.

Introduction to this compound

This compound (SGT-280) is an indole-3-carboxamide-based synthetic cannabinoid that has been identified as a new psychoactive substance.[1][2] It is characterized by a cyclobutyl methyl (CBM) moiety in its structure.[2][3][4] Like other synthetic cannabinoids, its effects are primarily mediated through the activation of cannabinoid receptors.

Chemical Structure: 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide[2]

Pharmacological Profile

In vitro studies have demonstrated that this compound is an agonist at the human cannabinoid receptor 1 (hCB1).[3][4] The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.[5]

Table 1: In Vitro Pharmacological Data for this compound and Related Compounds

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Emax, %)Reference
This compound hCB129.3497168%[3][4]
Cumyl-CBMINACAhCB11.3255.4207%[3][4]
CUMYL-PICACB1-0.43 - 12.3-[6][7]
CUMYL-5F-PICACB1-0.43 - 12.3-[6][7]

Note: Efficacy is often expressed relative to a standard full agonist like CP55,940.

The data indicates that while this compound is a full agonist at the CB1 receptor, its indazole counterpart, Cumyl-CBMINACA, exhibits higher binding affinity and potency.[3][4] This suggests that structural modifications can significantly impact pharmacological activity.

Anticipated In Vivo Effects in Animal Models

Based on the pharmacology of related cumyl-carboxamide synthetic cannabinoids, this compound is expected to produce a range of cannabimimetic effects in animal models. These effects are primarily mediated by the activation of CB1 receptors.[6][7][8]

Expected Physiological Effects:

  • Hypothermia: A significant decrease in core body temperature is a hallmark effect of CB1 receptor agonists.[6][7][8][9][10]

  • Bradycardia: A reduction in heart rate is also commonly observed.[6][7]

  • Analgesia: Reduced sensitivity to painful stimuli.[11]

  • Catalepsy: A state of immobility and muscular rigidity.[11]

Expected Behavioral Effects:

  • Decreased Locomotor Activity: A reduction in spontaneous movement.

  • Anxiogenic or Anxiolytic Effects: Depending on the dose and the specific behavioral test used.[12][13]

  • Pro-convulsant Effects: Some synthetic cannabinoids have been shown to lower the seizure threshold.[8][14]

  • Δ9-THC-like Discriminative Stimulus Effects: Animals trained to discriminate Δ9-THC from vehicle are likely to recognize this compound as being similar to Δ9-THC.[9]

Experimental Protocols

The following protocols are adapted from established methodologies for the in vivo assessment of synthetic cannabinoids and can be applied to the study of this compound.

Animal Models
  • Species: Male albino rats (e.g., Wistar or Sprague-Dawley) or mice (e.g., C57BL/6) are commonly used.[11][15]

  • Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

Drug Preparation and Administration
  • Vehicle: A common vehicle for synthetic cannabinoids is a mixture of ethanol, Kolliphor RH 40 (or Tween 80), and saline. A typical ratio is 1:1:18 or 5:5:90.

  • Administration Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are standard.[7][15] Oral administration is also possible but may result in different pharmacokinetic and pharmacodynamic profiles.[16]

  • Dosing: Dose-response studies are crucial. Based on related compounds, a starting dose range of 0.1 to 3 mg/kg could be explored.[7][8]

Cannabinoid Tetrad Assessment

The "tetrad" is a battery of four tests used to characterize cannabinoid-like activity in rodents.[5][17]

Protocol:

  • Baseline Measurements: Record baseline body temperature, locomotor activity, catalepsy, and nociception before drug administration.

  • Drug Administration: Administer this compound or vehicle.

  • Post-injection Measurements: Repeat the tetrad measurements at regular intervals (e.g., 30, 60, 90, and 120 minutes) after injection.

Table 2: Cannabinoid Tetrad Protocol

TestProcedure
Hypothermia Measure core body temperature using a rectal probe or implanted telemetry device.
Hypoactivity Place the animal in an open-field arena and record total distance traveled and ambulatory movements using an automated tracking system.
Catalepsy Place the animal's forepaws on a raised horizontal bar and measure the time it remains immobile (up to a cutoff time, e.g., 60 seconds).
Antinociception Use a hot plate or tail-flick test to measure the latency to respond to a thermal stimulus.
Biotelemetry for Physiological Monitoring

For continuous monitoring of body temperature and heart rate, surgically implanted biotelemetry transmitters are recommended.[7]

Protocol:

  • Surgical Implantation: Anesthetize the animal and surgically implant a telemetry transmitter in the abdominal cavity. Allow for a post-operative recovery period of at least one week.

  • Baseline Recording: Record baseline physiological data for at least 24 hours before the experiment.

  • Drug Administration and Data Collection: Administer this compound or vehicle and record data continuously for several hours.

Visualization of Pathways and Workflows

Simplified CB1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by CB1 receptor agonists like this compound.

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits Ca_channel Calcium Channel Gi->Ca_channel Inhibits K_channel Potassium Channel Gi->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Cumyl_CBMICA This compound Cumyl_CBMICA->CB1 Binds & Activates Neurotransmission ↓ Neurotransmitter Release Ca_influx->Neurotransmission K_efflux->Neurotransmission Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline Baseline Measurements (Tetrad/Telemetry) Animal_Acclimation->Baseline Drug_Prep Drug and Vehicle Preparation Administration Drug/Vehicle Administration (i.p. or s.c.) Drug_Prep->Administration Baseline->Administration Post_Admin Post-Administration Measurements Administration->Post_Admin Data_Collection Data Collection Post_Admin->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results Interpretation Stats->Results

References

Application Notes and Protocols for the Structure Elucidation of Cumyl-cbmica using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-cbmica, a synthetic cannabinoid receptor agonist, has been identified as a novel psychoactive substance.[1][2] Its structural elucidation is critical for forensic analysis, pharmacological studies, and regulatory control. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its chemical structure.[3][4] This document provides detailed application notes and experimental protocols for the structure elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Chemical Structure of this compound (1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide) [1][5][6]

Data Presentation: NMR Spectroscopic Data of this compound

The following table summarizes the ¹H and ¹³C NMR chemical shifts and key correlations for this compound, essential for its structural assignment.[7]

Atom No.δ ¹H (ppm)MultiplicityJ (Hz)δ ¹³C (ppm)COSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)
27.69s-131.85-C1, C3, C8, C9
47.88dd6.9, 1.3119.61H5C5, C6, C8
57.25m-121.29H4, H6C4, C7
67.28m-122.23H5, H7C4, C7, C8
7---110.48H6C5, C8, C9
8---136.52--
9---126.11--
10 (C=O)---165.41--
11 (NH)-----C10, C12
12---56.12--
13 (CH₃)1.74s-29.04-C12, C14
14---147.21--
157.46d-126.31H16C13, C14, C17
167.35t-128.31H15, H17C14
177.23t-126.61H16C15
18 (N-CH₂)4.21d7.350.11H19C2, C9, C19
19 (CH)2.75m-33.21H18, H20C18, C20, C21
20 (CH₂)1.95m-25.11H19, H21C19, C21
21 (CH₂)1.83m-18.51H19, H20C19, C20

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity. If isolated from a mixture, purification by techniques like preparative high-performance liquid chromatography (HPLC) is recommended.[1]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample and has minimal signal interference with the analyte peaks. Deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) (acetone-d₆) are common choices.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, tetramethylsilane (B1202638) (TMS) is typically used as an internal standard (δ = 0.00 ppm).

NMR Experiments

The following experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR (Proton): This is the initial and most fundamental experiment.

    • Purpose: To determine the number of different types of protons, their chemical environments, and their scalar couplings.

    • Typical Parameters:

      • Pulse sequence: zg30 or similar

      • Spectral width: ~16 ppm

      • Number of scans: 16-64 (depending on concentration)

      • Relaxation delay (d1): 1-2 seconds

  • ¹³C NMR (Carbon-13): Provides information about the carbon skeleton.

    • Purpose: To determine the number of chemically distinct carbon atoms.

    • Typical Parameters:

      • Pulse sequence: zgpg30 or similar with proton decoupling

      • Spectral width: ~240 ppm

      • Number of scans: 1024 or more (due to low natural abundance of ¹³C)

      • Relaxation delay (d1): 2 seconds

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other, typically through two or three bonds.[8] This is crucial for identifying adjacent protons in a molecule.

    • Typical Parameters:

      • Pulse sequence: cosygpqf or similar

      • Spectral width: ~16 ppm in both dimensions

      • Number of increments: 256-512

      • Number of scans per increment: 2-8

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlation).[8][9]

    • Typical Parameters:

      • Pulse sequence: hsqcedetgpsisp2.3 or similar

      • ¹H spectral width: ~16 ppm

      • ¹³C spectral width: ~180-200 ppm

      • Number of increments: 128-256

      • Number of scans per increment: 2-8

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings between protons and carbons (typically 2-3 bonds).[8] This is vital for connecting different spin systems and identifying quaternary carbons.

    • Typical Parameters:

      • Pulse sequence: hmbcgpndqf or similar

      • ¹H spectral width: ~16 ppm

      • ¹³C spectral width: ~220-240 ppm

      • Number of increments: 256-512

      • Number of scans per increment: 4-16

Visualizations

Experimental Workflow for this compound Structure Elucidation

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Structure Determination Sample Isolation\n(e.g., HPLC) Sample Isolation (e.g., HPLC) Dissolution in\nDeuterated Solvent Dissolution in Deuterated Solvent Sample Isolation\n(e.g., HPLC)->Dissolution in\nDeuterated Solvent 1D NMR\n(¹H, ¹³C) 1D NMR (¹H, ¹³C) Dissolution in\nDeuterated Solvent->1D NMR\n(¹H, ¹³C) 2D NMR\n(COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR\n(¹H, ¹³C)->2D NMR\n(COSY, HSQC, HMBC) Spectral Processing\n(Phasing, Baseline Correction) Spectral Processing (Phasing, Baseline Correction) 2D NMR\n(COSY, HSQC, HMBC)->Spectral Processing\n(Phasing, Baseline Correction) Peak Picking &\nIntegration Peak Picking & Integration Spectral Processing\n(Phasing, Baseline Correction)->Peak Picking &\nIntegration Correlation Analysis Correlation Analysis Peak Picking &\nIntegration->Correlation Analysis Fragment Assembly Fragment Assembly Correlation Analysis->Fragment Assembly Final Structure\nVerification Final Structure Verification Fragment Assembly->Final Structure\nVerification

Caption: Workflow for NMR-based structure elucidation of this compound.

Logical Relationships in NMR Data Analysis for this compound

G cluster_experiments NMR Experiments cluster_information Derived Information cluster_structure Structural Elucidation H1 ¹H NMR Proton_Env Proton Environments & Multiplicities H1->Proton_Env C13 ¹³C NMR Carbon_Skeleton Carbon Skeleton C13->Carbon_Skeleton COSY COSY Proton_Connectivity Proton-Proton Connectivity COSY->Proton_Connectivity HSQC HSQC Direct_CH_Bonds Direct C-H Bonds HSQC->Direct_CH_Bonds HMBC HMBC Long_Range_CH_Bonds Long-Range C-H Correlations HMBC->Long_Range_CH_Bonds Fragments Structural Fragments Proton_Env->Fragments Carbon_Skeleton->Fragments Proton_Connectivity->Fragments Direct_CH_Bonds->Fragments Long_Range_CH_Bonds->Fragments Final_Structure Final Structure of This compound Fragments->Final_Structure

Caption: Interconnectivity of NMR data for structure determination.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structure elucidation of this compound. By following the detailed protocols and utilizing the provided spectral data and analysis workflows, researchers, scientists, and drug development professionals can confidently identify and characterize this and other related novel psychoactive substances. This comprehensive approach is crucial for advancing our understanding of these compounds and for developing effective analytical and regulatory strategies.

References

Application Note: Preparative High-Performance Liquid Chromatography (HPLC) for the Isolation of Cumyl-cbmica

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cumyl-cbmica is a synthetic cannabinoid receptor agonist belonging to the indole-3-carboxamide class of compounds. Its isolation and purification in high purity are essential for various research applications, including pharmacological studies, analytical standard preparation, and metabolism investigations. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of synthetic cannabinoids from complex matrices, such as herbal blends or crude synthetic reaction mixtures. This application note provides a detailed protocol for the isolation of this compound using preparative HPLC.

Data Presentation: Purification of a Representative Synthetic Cannabinoid
ParameterValue
Initial Sample
Sample TypeAcetonitrile (B52724) extract of a herbal blend
Initial Purity of Target Compound (by analytical HPLC)~65%
Preparative HPLC
Loading Capacity50-100 mg of crude extract per injection
Purified Fractions
Purity of Main Fraction (by analytical HPLC)>98%
Overall Performance
Recovery Yield75-85%

Experimental Protocols

Sample Preparation: Extraction from Herbal Material

This protocol is adapted from the method described by Halter et al. (2020) for the isolation of this compound.[1]

Materials:

  • Herbal blend containing this compound

  • Acetonitrile (ACN), HPLC grade

  • Ultrasonic bath

  • Syringe filters, 0.45 µm

  • Centrifuge (optional)

  • Vials for extract collection

Procedure:

  • Weigh 2 grams of the herbal blend and place it into a suitable container.

  • Add 14 mL of acetonitrile to the herbal blend.

  • Place the container in an ultrasonic bath and sonicate for 10 minutes to facilitate the extraction of this compound into the solvent.

  • After sonication, filter the extract using a 0.45 µm syringe filter to remove particulate matter. If the extract is still cloudy, centrifugation prior to filtration may be beneficial.

  • Collect the clear filtrate in a clean vial. This solution is now ready for injection into the preparative HPLC system.

Preparative HPLC Protocol

The following is a general protocol for the preparative HPLC purification of this compound. The parameters are based on common practices for the purification of synthetic cannabinoids and should be optimized for the specific instrumentation and crude extract being used.

Instrumentation:

  • Preparative HPLC system equipped with a binary gradient pump, a sample injector with a large volume loop, a UV-Vis detector, and a fraction collector.

Chromatographic Conditions:

ParameterRecommended Value
Column Reversed-phase C18, 10 µm particle size, 20-50 mm internal diameter, 150-250 mm length
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-5 min: 70% B5-25 min: 70% to 95% B (linear gradient)25-30 min: 95% B (isocratic hold)30.1-35 min: 70% B (re-equilibration)
Flow Rate 15-80 mL/min (dependent on column diameter)
Detection Wavelength 220 nm and 290 nm
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)
Column Temperature Ambient

Procedure:

  • Equilibrate the preparative HPLC system with the initial mobile phase conditions (70% Acetonitrile) until a stable baseline is achieved.

  • Perform a blank injection (with acetonitrile) to ensure the system is clean.

  • Inject the prepared this compound extract onto the column.

  • Run the gradient program and monitor the chromatogram at the specified wavelengths.

  • Collect the fractions corresponding to the main peak of interest, which should be this compound. The retention time of the target compound should be determined beforehand using an analytical HPLC system if possible.

  • After the run is complete, pool the collected fractions containing the purified this compound.

  • Analyze a small aliquot of the pooled fractions by analytical HPLC to confirm purity.

  • Evaporate the solvent from the pooled fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound as a solid or oil.

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the overall workflow for the isolation of this compound from a herbal blend using preparative HPLC.

G cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis & Final Product start Herbal Blend containing this compound extraction Extraction with Acetonitrile (Ultrasonication for 10 min) start->extraction filtration Filtration (0.45 µm syringe filter) extraction->filtration crude_extract Crude this compound Extract filtration->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis solvent_evaporation Solvent Evaporation purity_analysis->solvent_evaporation final_product Purified this compound (>98% purity) solvent_evaporation->final_product

Caption: Workflow for the isolation of this compound.

Logical Flow for Preparative HPLC Method Development

This diagram outlines the logical steps involved in developing a preparative HPLC method for the purification of a target compound like this compound.

G start Start: Need to Purify Target Compound analytical_method Develop Analytical HPLC Method (e.g., C18 column, ACN/Water) start->analytical_method optimization Optimize Analytical Separation (Gradient, Flow Rate) analytical_method->optimization loading_study Perform Loading Study on Analytical Column optimization->loading_study scale_up Scale-Up to Preparative Column (Adjust Flow Rate & Injection Volume) loading_study->scale_up run_prep Run Preparative HPLC & Collect Fractions scale_up->run_prep analyze_fractions Analyze Purity of Collected Fractions run_prep->analyze_fractions pool_fractions Pool High-Purity Fractions analyze_fractions->pool_fractions final_product Isolate Final Product (Solvent Evaporation) pool_fractions->final_product

Caption: Logical flow for preparative HPLC method development.

References

Troubleshooting & Optimization

Technical Support Center: Cumyl-CBMICA Stability and Degradation in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Cumyl-CBMICA in biological samples. The following information is intended to help troubleshoot common experimental issues and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples a concern?

A1: this compound (1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist.[1][2] Understanding its stability is crucial for accurate toxicological analysis, pharmacokinetic studies, and forensic investigations, as degradation can lead to underestimation of its concentration or misinterpretation of results.

Q2: What are the main degradation pathways for this compound in biological samples?

A2: The primary degradation pathway for this compound in the body is Phase I metabolism. This involves enzymatic reactions, mainly monohydroxylation and dihydroxylation, occurring on the indole (B1671886) ring and the cumyl moiety.[3] In vitro studies with human liver microsomes have confirmed these metabolic transformations.[3] Non-metabolic degradation can also occur due to factors like temperature and light during sample handling and storage.

Q3: How should I store biological samples containing this compound to ensure its stability?

A3: For long-term stability, it is highly recommended to store biological samples (whole blood, plasma, and urine) frozen at -20°C or ideally at -80°C.[4] Refrigerated storage at 4°C is suitable for short-term storage, but significant degradation can occur at room temperature.[5] Synthetic cannabinoids are generally more stable in urine than in blood.[4]

Q4: Can this compound degrade during sample analysis, for example, in the injector port of a gas chromatograph?

A4: Yes, thermal degradation of cannabinoids can occur at the high temperatures used in gas chromatography (GC) inlet ports.[6][7] For indole-3-carboxamide synthetic cannabinoids, this can lead to the formation of various degradation products.[8] To mitigate this, derivatization of the analyte before GC analysis or the use of liquid chromatography (LC) methods are recommended.[6]

Q5: What are the major metabolites of this compound that I should be looking for in urine samples?

A5: The primary urinary markers for this compound consumption are its monohydroxylated and dihydroxylated metabolites.[3] Analysis of urine samples from individuals who have consumed this compound has identified these as the most abundant metabolic products.[3]

Troubleshooting Guides

Issue 1: Low or No Detection of this compound in a Stored Sample
Possible Cause Troubleshooting Step Recommendation
Degradation due to improper storage Review the storage history of the sample. Was it stored at room temperature or refrigerated for an extended period?For future studies, ensure all biological samples are frozen at -20°C or -80°C immediately after collection and until analysis. Minimize freeze-thaw cycles.[9]
Metabolism in vivo The parent compound may have been extensively metabolized, especially in urine samples.Analyze the sample for the major metabolites of this compound (monohydroxylated and dihydroxylated forms).[3]
Matrix effects Components of the biological matrix (e.g., phospholipids (B1166683) in plasma) can suppress the analyte signal during LC-MS analysis.[10][11]Optimize your sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) can be effective.[11] Using a different ionization source (e.g., APCI instead of ESI) may also mitigate matrix effects.[12]
Issue 2: Inconsistent or Irreproducible Quantification Results
Possible Cause Troubleshooting Step Recommendation
Analyte adsorption to container surfaces Synthetic cannabinoids can adsorb to glass and plastic surfaces, leading to sample loss.Use silanized glass vials for storing extracts and standards to minimize adsorption.[13]
Inconsistent sample homogenization Non-homogenous samples, especially in matrices like whole blood, can lead to variability in analyte concentration between aliquots.Ensure thorough mixing of the sample before taking an aliquot for extraction. For solid or semi-solid samples, cryogenic grinding can improve homogeneity.[14][15]
Instrumental carryover Residual analyte from a high-concentration sample can carry over to the next injection, affecting the quantification of a low-concentration sample.Implement a robust wash protocol for the autosampler and injection port between samples. Include blank injections after high-concentration samples to check for carryover.

Data on Stability of Structurally Similar Synthetic Cannabinoids

While specific quantitative stability data for this compound is limited, the following tables summarize findings for structurally related synthetic cannabinoids, which can provide valuable insights.

Table 1: Stability of Synthetic Cannabinoids in Whole Blood

CompoundStorage TemperatureDuration% Recovery / StabilityReference
CUMYL-THPINACAAutosampler (temperature not specified)48 hoursStable[16]
XLR-11Room Temperature (22°C)12 weeksSignificant degradation[5]
XLR-11Refrigerated (4°C)12 weeksSignificant degradation[5]
XLR-11Frozen (-20°C)12 weeksStable[5]
AB-Fubinaca, AB-Pinaca, UR-144Room, Refrigerated, Frozen12 weeksRelatively stable[5]
Various Metabolites-30°C168 daysStable[4]

Table 2: Stability of Synthetic Cannabinoid Metabolites in Urine

CompoundStorage TemperatureDuration% Recovery / StabilityReference
5F-ADB M7Autosampler (temperature not specified)48 hoursStable[16]
Various MetabolitesRoom TemperatureUp to 9 weeksSome metabolites unstable after 8 days[16]
Various MetabolitesRefrigerated & FrozenUp to 9 weeksMost metabolites stable[16]
Various Metabolites-30°C168 daysStable[4]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound and its Metabolites in Urine
  • Enzymatic Hydrolysis: To 0.5 mL of urine, add 0.5 mL of phosphate (B84403) buffer and 30 µL of β-glucuronidase. Incubate at 45°C for 1 hour to cleave glucuronide conjugates.

  • Protein Precipitation: Stop the reaction by adding 1.5 mL of ice-cold acetonitrile. Add 0.5 mL of a 10 M ammonium (B1175870) formate (B1220265) solution.

  • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean tube for analysis by LC-QToF-MS.

This protocol is adapted from a study on the metabolism of this compound.[17]

Protocol 2: General Solid-Phase Extraction (SPE) for Synthetic Cannabinoids from Blood
  • Sample Pre-treatment: Dilute the whole blood or plasma sample with an appropriate buffer.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by the equilibration buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. This typically includes an acidic wash followed by a non-polar solvent wash.

  • Elution: Elute the analytes of interest with a basic organic solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Urine/Blood) hydrolysis Enzymatic Hydrolysis (for Urine) sample->hydrolysis Glucuronide Cleavage extraction Extraction (e.g., SPE, LLE) sample->extraction Direct Extraction hydrolysis->extraction cleanup Sample Cleanup extraction->cleanup concentration Concentration cleanup->concentration reconstitution Reconstitution concentration->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Injection data Data Acquisition and Processing lcms->data quant Quantification data->quant

Caption: General experimental workflow for the analysis of this compound.

degradation_pathway cluster_metabolism Phase I Metabolism cluster_thermal Thermal Degradation (e.g., GC Inlet) parent This compound mono Monohydroxylated Metabolites parent->mono Hydroxylation di Dihydroxylated Metabolites parent->di Hydroxylation degradants Various Degradation Products parent->degradants High Temperature

Caption: Simplified degradation pathways for this compound.

References

Overcoming challenges in "Cumyl-cbmica" quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Cumyl-CBMICA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a synthetic cannabinoid receptor agonist (SCRA) belonging to the class of new psychoactive substances (NPS).[1][2] It is characterized by a cyclobutyl methyl (CBM) moiety.[1][2] Quantification of this compound and its metabolites is crucial for forensic toxicology to determine intake, for clinical chemistry to understand its pharmacological and toxicological effects in the body, and for researchers studying its metabolism and receptor binding affinity.

Q2: What are the primary analytical methods for quantifying this compound?

A2: The most common and reliable methods for the quantification of this compound in biological matrices are based on chromatography coupled with mass spectrometry. These include:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This is a widely used technique for its high sensitivity and selectivity in complex biological samples like urine and blood.[3][4]

  • Gas chromatography-mass spectrometry (GC-MS): GC-MS is also utilized for the identification and quantification of this compound, particularly in herbal materials and can be applied to biological samples after appropriate derivatization.[2][5]

  • High-resolution mass spectrometry (HRMS), such as LC-quadrupole time-of-flight MS (LC-QToF-MS): This technique is valuable for identifying unknown metabolites and for structural elucidation, providing high mass accuracy.[1][6]

Q3: What are the major challenges in the quantification of this compound?

A3: Researchers may encounter several challenges, including:

  • Metabolite Identification: this compound undergoes extensive phase I metabolism, primarily through hydroxylation and dihydroxylation, making it necessary to identify specific and abundant metabolites for reliable detection in urine.[1][6]

  • Reference Standards: The availability of certified reference materials for both the parent compound and its metabolites can be limited, which is a significant obstacle for accurate quantification.[4]

  • Matrix Effects: Biological matrices like blood and urine are complex and can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and affecting the accuracy of quantification.

  • Low Concentrations: In biological samples, the concentration of the parent this compound can be very low due to rapid metabolism, necessitating highly sensitive analytical methods.[4]

  • Isomeric Differentiation: The presence of positional isomers, especially among hydroxylated metabolites, requires good chromatographic separation for accurate identification and quantification.[6]

Troubleshooting Guides

LC-MS/MS Method Development
Problem Possible Cause Troubleshooting Steps
Poor Peak Shape or Tailing Inappropriate mobile phase pH.Optimize the mobile phase pH to ensure the analyte is in a single ionic form. For this compound, which is a neutral compound, this is less critical, but pH can affect the retention and peak shape of metabolites.
Column degradation.Use a guard column to protect the analytical column. If the column is old, replace it.
Contamination of the analytical column.Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile).
Low Signal Intensity / Poor Sensitivity Inefficient ionization.Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas temperatures, and flow rates). This compound and its metabolites are expected to ionize well in positive ESI mode.
Suboptimal MS/MS transitions.Perform a product ion scan to identify the most abundant and stable fragment ions for multiple reaction monitoring (MRM).
Matrix effects (ion suppression).Dilute the sample. Improve the sample preparation procedure to remove more interfering substances (see Sample Preparation section below). Use a matrix-matched calibration curve or an isotopically labeled internal standard.
Inconsistent Retention Times Unstable pump flow rate.Check the LC system for leaks and ensure proper pump maintenance.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is properly degassed.
Temperature fluctuations.Use a column oven to maintain a stable column temperature.
Interference Peaks Co-eluting matrix components.Optimize the chromatographic gradient to improve the separation of the analyte from interfering peaks.
Contamination from sample collection tubes or solvents.Use high-purity solvents and test different sample collection tubes for potential leachables.
Sample Preparation
Problem Possible Cause Troubleshooting Steps
Low Recovery Inefficient extraction.Optimize the extraction solvent and pH. For this compound, a lipophilic compound, liquid-liquid extraction (LLE) with a non-polar organic solvent like hexane (B92381) or ethyl acetate (B1210297) at a neutral or slightly basic pH is often effective.
Incomplete enzymatic hydrolysis (for urine samples).Optimize the incubation time and temperature for β-glucuronidase treatment to cleave glucuronide conjugates of metabolites.[7]
Analyte degradation.Investigate the stability of this compound and its metabolites under different storage conditions and during sample preparation.[3]
High Matrix Effects Insufficient sample cleanup.Implement a solid-phase extraction (SPE) protocol. Choose a sorbent that retains the analyte while allowing interfering compounds to be washed away. A C18 sorbent is a common choice for non-polar compounds.
Phospholipid interference (for plasma/blood samples).Use a phospholipid removal plate or a specific extraction protocol designed to remove phospholipids.

Quantitative Data Summary

Compound Parameter Value Receptor Assay
This compoundKi29.3 nMhCB1Competitive Ligand Binding Assay
This compoundEC50497 nMhCB1GTPγS Functional Activation Assay
This compoundEmax168%hCB1GTPγS Functional Activation Assay
Cumyl-CBMINACAKi1.32 nMhCB1Competitive Ligand Binding Assay
Cumyl-CBMINACAEC5055.4 nMhCB1GTPγS Functional Activation Assay
Cumyl-CBMINACAEmax207%hCB1GTPγS Functional Activation Assay

Data sourced from a study on the human cannabinoid receptor 1 (hCB1).[1][6]

Experimental Protocols

Protocol 1: Human Phase I Metabolism Analysis of this compound using Pooled Human Liver Microsomes (pHLM)

This protocol is adapted from a study investigating the in vitro metabolism of this compound.[6]

1. Materials:

  • This compound solution (e.g., 1 mg/mL in acetonitrile)

  • Pooled human liver microsomes (pHLM)

  • NADPH-regenerating solution A

  • NADPH-regenerating solution B

  • Phosphate buffer (0.5 M, pH 7.4)

  • Deionized water

  • Ice-cold acetonitrile (B52724) (ACN)

  • 10 M Ammonium (B1175870) formate (B1220265) solution

2. Incubation Procedure:

  • Prepare a reaction mixture containing:

    • 2.5 µL pHLM

    • 2.5 µL NADPH-regenerating Solution A

    • 0.5 µL NADPH-regenerating Solution B

    • 10 µL Phosphate buffer (0.5 M, pH 7.4)

    • 34 µL Deionized water

  • Add 0.5 µL of the this compound solution to the reaction mixture to achieve a final concentration of 10 µg/mL.

  • Incubate the mixture for 30 minutes at 37°C.

  • Terminate the reaction by adding 50 µL of ice-cold acetonitrile.

  • Add 25 µL of a 10 M ammonium formate solution.

  • Transfer the organic layer to a new vial for LC-QToF-MS analysis.

3. Analysis:

  • Analyze the resulting sample using a suitable LC-QToF-MS method to identify the generated metabolites.

Protocol 2: Extraction of this compound from Herbal Material

This protocol is based on the methodology used for the initial identification of this compound.[2][8]

1. Materials:

  • Herbal material suspected to contain this compound

  • Acetonitrile (ACN)

  • Centrifuge

  • Filter (e.g., 0.45 µm syringe filter)

2. Extraction Procedure:

  • Weigh a representative sample of the ground herbal material (e.g., 10 mg).[9]

  • Add a suitable volume of methanol (B129727) (e.g., 10 mL).[9]

  • Sonicate the mixture for 10 minutes to facilitate extraction.[9]

  • Centrifuge the mixture at 3,000 rpm for 5 minutes to pellet the solid material.[9]

  • Filter the supernatant through a 0.45 µm filter.

  • The resulting filtrate is ready for analysis by GC-MS or LC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Urine/Blood) extraction Extraction (LLE or SPE) start->extraction Blood hydrolysis Enzymatic Hydrolysis (for Urine) start->hydrolysis Urine reconstitution Reconstitution extraction->reconstitution hydrolysis->extraction lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing (Quantification) lcms->data_processing end end data_processing->end Final Report

Caption: Workflow for this compound quantification in biological samples.

signaling_pathway This compound This compound CB1 Receptor CB1 Receptor This compound->CB1 Receptor Binds to G-Protein Coupling G-Protein Coupling CB1 Receptor->G-Protein Coupling Activates Downstream Signaling Downstream Signaling G-Protein Coupling->Downstream Signaling Initiates Physiological Effects Physiological Effects Downstream Signaling->Physiological Effects

Caption: Simplified signaling pathway of this compound via the CB1 receptor.

logical_relationship cluster_challenges Quantification Challenges cluster_solutions Solutions Metabolite Complexity Metabolite Complexity HRMS for Metabolite ID HRMS for Metabolite ID Metabolite Complexity->HRMS for Metabolite ID Reference Standard Availability Reference Standard Availability Certified Reference Material Synthesis Certified Reference Material Synthesis Reference Standard Availability->Certified Reference Material Synthesis Matrix Effects Matrix Effects Improved Sample Cleanup & Internal Standards Improved Sample Cleanup & Internal Standards Matrix Effects->Improved Sample Cleanup & Internal Standards

References

Technical Support Center: Detection of Cumyl-cbmica Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of "Cumyl-cbmica" metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound observed in human samples?

A1: The primary phase I metabolic reaction for this compound is monohydroxylation, which predominantly occurs on the indole (B1671886) ring. Dihydroxylation products are also observed as significant metabolites.[1][2] Therefore, analytical methods should target these hydroxylated species as primary biomarkers for this compound exposure.

Q2: Why is the parent this compound compound often undetectable in urine samples?

A2: Synthetic cannabinoids like this compound are typically metabolized extensively and rapidly in the body.[3] This results in very low to negligible concentrations of the unchanged parent drug being excreted in urine, making its detection challenging. Analytical strategies should, therefore, focus on identifying the more abundant metabolites.

Q3: What are the recommended analytical techniques for detecting this compound metabolites?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (e.g., LC-QTOF-MS) is the recommended technique due to its high sensitivity and selectivity, which are crucial for detecting the low concentrations of metabolites typically found in biological samples.[4][5][6]

Troubleshooting Guide

Issue 1: Poor Sensitivity / Low Signal Intensity for Metabolites

Possible Cause Troubleshooting Steps
Inefficient Extraction The solid-phase extraction (SPE) protocol may not be optimal for the target metabolites. Different SPE cartridges (e.g., Oasis HLB, mixed-mode cation-exchange) can yield different recoveries.[5][7] Solution: Evaluate different SPE sorbents and optimize the wash and elution steps. Ensure the pH of the sample is appropriate for the chosen SPE chemistry.
Suboptimal LC-MS/MS Parameters Instrument parameters may not be optimized for the specific this compound metabolites. This includes spray voltage, gas temperatures, collision energy, and selection of precursor/product ion transitions.[3] Solution: Perform a thorough optimization of all mass spectrometer source parameters and analyte-specific settings. Ensure chromatographic peaks are sharp and symmetrical for the best signal-to-noise ratio.[3]
Degradation of Metabolites This compound metabolites may be unstable under certain storage or experimental conditions. Solution: Store samples at ≤ -20°C and avoid repeated freeze-thaw cycles.[3] Process samples promptly after collection.

Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)

Possible Cause Troubleshooting Steps
Co-eluting Endogenous Components Components from the sample matrix (e.g., urine, blood) can co-elute with the analytes and interfere with their ionization in the mass spectrometer source.[2] Solution: Improve the sample clean-up process. A more rigorous SPE protocol or the use of a different extraction technique (e.g., liquid-liquid extraction) may be necessary. Modifying the chromatographic gradient to better separate the metabolites from interfering matrix components can also be effective.
Inadequate Chromatographic Separation Poor separation on the analytical column can lead to matrix effects. Solution: Experiment with different LC columns (e.g., C18, Phenyl) and optimize the mobile phase composition and gradient profile to achieve better resolution of the target metabolites from the matrix.

Issue 3: Unexpected Metabolite Profile

Possible Cause Troubleshooting Steps
Incomplete Enzymatic Hydrolysis If analyzing for glucuronidated metabolites, incomplete cleavage of the glucuronide moiety by β-glucuronidase will result in lower than expected concentrations of the free metabolites. Solution: Ensure the activity of the β-glucuronidase enzyme is optimal. Verify the pH and temperature of the incubation, and consider extending the incubation time.
Presence of Isomeric Metabolites Hydroxylation can occur at different positions on the this compound molecule, leading to isomeric metabolites that may be difficult to separate and identify. Solution: Employ high-resolution mass spectrometry to obtain accurate mass measurements, which can help in differentiating between isomers. Additionally, optimizing the chromatographic separation is crucial.

Quantitative Data Summary

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for synthetic cannabinoid metabolites using LC-MS/MS. While specific data for this compound metabolites is limited, these values provide a general reference for expected sensitivity.

Analytical Method Matrix LOD (ng/mL) LOQ (ng/mL) Recovery (%)
LC-MS/MSUrine0.01 - 0.50.01 - 0.169.90 - 118.39
LC-MS/MSBlood0.01 - 0.50.1 - 10-
GC-MS/MSBlood0.1 - 0.110.5-

Data compiled from multiple sources covering various synthetic cannabinoids.[4][5][8][9]

Experimental Protocols

Sample Preparation: Enzymatic Hydrolysis of Urine Samples

This protocol is for the cleavage of glucuronide-conjugated metabolites prior to extraction.

  • To 1.0 mL of urine, add 2.0 mL of 100 mM acetate (B1210297) buffer (pH 5.0).

  • Add 50 µL of β-glucuronidase.

  • Vortex the mixture for 30 seconds.

  • Incubate the sample at 65°C for 1-2 hours.

  • Allow the sample to cool to room temperature before proceeding to extraction.[1]

Solid-Phase Extraction (SPE)

This is a general protocol for extracting synthetic cannabinoid metabolites from hydrolyzed urine.

  • Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 100mM Acetate buffer (pH 5.0), followed by 3 mL of a methanol:acetate buffer mixture (e.g., 25:75 v/v).[1]

  • Drying: Dry the cartridge thoroughly under a full vacuum for at least 10 minutes.

  • Elution: Elute the metabolites with 3 mL of ethyl acetate or another suitable organic solvent.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The following are example parameters for the analysis of this compound metabolites. Optimization is required for specific instrumentation.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is commonly used.[10]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example:

    • 0-2 min: 10-50% B

    • 2-8 min: 50-60% B

    • 8-9 min: 60-95% B

    • 9-11 min: Hold at 95% B

    • 11-12 min: Return to 10% B

    • 12-15 min: Re-equilibration at 10% B[10][11]

  • Flow Rate: 0.3 - 0.5 mL/min.[10][11]

  • Injection Volume: 5 - 10 µL.

  • MS Detection: Electrospray ionization in positive mode (ESI+). Monitor for the specific precursor and product ion transitions of the target this compound metabolites.

Visualizations

Cumyl_cbmica_Metabolism This compound This compound Monohydroxy-Cumyl-cbmica (Indole Ring) Monohydroxy-Cumyl-cbmica (Indole Ring) This compound->Monohydroxy-Cumyl-cbmica (Indole Ring) Phase I: Monohydroxylation Dihydroxy-Cumyl-cbmica Dihydroxy-Cumyl-cbmica Monohydroxy-Cumyl-cbmica (Indole Ring)->Dihydroxy-Cumyl-cbmica Further Hydroxylation Glucuronide Conjugate Glucuronide Conjugate Monohydroxy-Cumyl-cbmica (Indole Ring)->Glucuronide Conjugate Phase II: Glucuronidation

Metabolic pathway of this compound.

Experimental_Workflow Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

General experimental workflow for metabolite detection.

References

Matrix effects in "Cumyl-cbmica" analysis from blood samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cumyl-CBMICA in blood samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic cannabinoid receptor agonist (SCRA) that has been identified as a new psychoactive substance (NPS).[1] Like other SCRAs, it is designed to mimic the effects of THC, the primary psychoactive component in cannabis. These compounds are often encountered in forensic and clinical toxicology.

Q2: Why is the analysis of this compound in blood challenging?

A2: The analysis of this compound and other synthetic cannabinoids in blood is challenging due to their high lipophilicity, extensive metabolism, and the low concentrations typically found in samples.[2][3] Furthermore, the complex nature of blood as a biological matrix can lead to significant matrix effects, impacting the accuracy and precision of analytical methods.[4]

Q3: What are the common analytical techniques for this compound detection in blood?

A3: The most common and reliable analytical techniques for the detection and quantification of synthetic cannabinoids like this compound in blood are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[5] LC-MS/MS is often preferred due to the thermal instability of some synthetic cannabinoids and their metabolites.

Q4: What are the expected metabolites of this compound?

A4: this compound undergoes Phase I metabolism, primarily through hydroxylation on the indole (B1671886) ring.[1] Identifying these metabolites can be crucial for confirming consumption, as the parent compound may be present at very low concentrations or be rapidly metabolized.

Q5: How should blood samples containing this compound be stored to ensure stability?

A5: For optimal stability, it is recommended that blood evidence suspected of containing synthetic cannabinoids be preserved with sodium fluoride (B91410) and potassium oxalate (B1200264) and stored frozen.[6] Long-term storage at room temperature or in a refrigerator can lead to degradation of the analytes.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound from blood samples.

Issue 1: Low or No Analyte Signal (Poor Sensitivity)

Possible Cause Troubleshooting Steps
Inefficient Extraction - Verify the suitability of your extraction method (e.g., SPE, LLE, or protein precipitation). For highly lipophilic compounds like this compound, a robust Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) is often more effective than a simple protein precipitation. - Ensure proper pH adjustment of the sample before extraction to optimize the recovery of this compound.
Suboptimal LC-MS/MS Parameters - Optimize mass spectrometer source parameters (e.g., spray voltage, gas temperatures) and analyte-specific parameters (e.g., collision energy) for this compound. - Ensure the chromatographic peak shape is sharp and symmetrical for an optimal signal-to-noise ratio.
Analyte Degradation - Check sample storage conditions. Improper storage can lead to the degradation of synthetic cannabinoids. Samples should ideally be stored at -20°C or lower. - Minimize freeze-thaw cycles.

Issue 2: Poor Reproducibility and Accuracy (Matrix Effects)

Possible Cause Troubleshooting Steps
Ion Suppression or Enhancement - Improve Sample Cleanup: Employ a more rigorous sample preparation method. Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than liquid-liquid extraction (LLE) or protein precipitation. - Chromatographic Separation: Optimize the LC gradient to separate this compound from co-eluting matrix components that may cause ion suppression. - Use an Internal Standard: A stable isotope-labeled internal standard for this compound is the best way to compensate for matrix effects and improve accuracy and precision. If unavailable, a structurally similar analog can be used. - Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but this may compromise the limit of detection.
Calibration Issues - Prepare calibrators in a matrix that closely matches the study samples (e.g., drug-free whole blood) to compensate for matrix effects.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

  • Sample Pre-treatment:

    • To a 1 mL whole blood sample, add an appropriate internal standard.

    • Add 2 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6) and vortex.

    • Centrifuge the sample to pellet any precipitates.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 3 mL of methanol (B129727), followed by 3 mL of deionized water, and finally 3 mL of the buffer used for pre-treatment. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.

    • Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Method development and validation are essential.

  • LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable choice.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic analyte.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: Precursor ion m/z 347.1 -> Product ion m/z 229.2[7]

Quantitative Data

Table 1: Extraction Recovery and Matrix Effects for 5F-CUMYL-PICA in Blood

Extraction MethodRecovery (%)Matrix Effect (%)Reference
Solid-Phase Extraction (SPE)91.4015[8]
Supported Liquid Extraction (SLE)82.5424[8]
ISOLUTE C1885.1022.5[8]

Note: This data is for 5F-CUMYL-PICA and should be used as a reference. It is crucial to perform an in-house validation for this compound to determine the specific performance of your method.

Visualizations

Troubleshooting Workflow for Low Analyte Signal

Troubleshooting_Low_Signal start Start: Low/No Analyte Signal check_extraction Review Extraction Protocol (SPE, LLE, PP) start->check_extraction check_ms_params Optimize MS Parameters (Source, Collision Energy) start->check_ms_params check_stability Assess Sample Stability (Storage, Freeze-Thaw) start->check_stability is_recovery_ok Is Recovery Acceptable? check_extraction->is_recovery_ok is_signal_improved Signal Improved? check_ms_params->is_signal_improved is_degradation_evident Degradation Evident? check_stability->is_degradation_evident optimize_extraction Optimize Extraction (pH, Solvent, Sorbent) is_recovery_ok->optimize_extraction No end_good Problem Resolved is_recovery_ok->end_good Yes reinject_std Re-inject Standard to Confirm Instrument Performance is_signal_improved->reinject_std No is_signal_improved->end_good Yes use_fresh_sample Use Freshly Prepared Sample/Calibrator is_degradation_evident->use_fresh_sample Yes end_bad Further Investigation Needed is_degradation_evident->end_bad No optimize_extraction->end_good reinject_std->end_bad use_fresh_sample->end_good

Caption: Troubleshooting workflow for low analyte signal.

General Experimental Workflow for this compound Analysis

Experimental_Workflow sample_collection Whole Blood Sample Collection sample_prep Sample Preparation (e.g., Solid-Phase Extraction) sample_collection->sample_prep Fortify with Internal Standard lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis Reconstituted Extract data_processing Data Processing and Quantification lc_ms_analysis->data_processing Raw Data final_report Final Report data_processing->final_report Concentration Results

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Optimizing Chromatographic Separation of Cumyl-CBMICA and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Cumyl-CBMICA and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers challenging?

Synthetic cannabinoids like this compound often exist as complex mixtures of isomers, including positional and stereoisomers. These molecules can possess very similar physicochemical properties, which makes their differentiation and separation by conventional chromatographic techniques difficult.[1] Achieving high resolution is critical for accurate identification and quantification, particularly in forensic and toxicological analyses, as different isomers can exhibit distinct pharmacological and toxicological profiles.

Q2: What are the primary analytical techniques for separating this compound isomers?

The most common and effective techniques for the separation and identification of this compound and its isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4][5]

  • GC-MS is a robust method, particularly valued for its reproducible electron-ionization (EI) spectra which aids in identifying compound classes even without reference standards.[2] However, some synthetic cannabinoids can be thermally labile and may degrade in the GC injector.[2]

  • LC-MS/MS is often preferred for confirmatory analysis, especially for resolving structural isomers and analyzing thermally unstable compounds.[2][3] High-resolution mass spectrometry (HRMS) coupled with LC is also a powerful tool for the structural elucidation of new synthetic cannabinoids.[6]

Q3: How do I select an appropriate HPLC column for separating this compound isomers?

The choice of column chemistry is a critical factor for successful isomer separation.

  • For achiral separations (e.g., positional isomers), phenyl-based columns like Phenyl-Hexyl often provide better selectivity compared to standard C18 columns.[1]

  • For chiral separations (enantiomers), specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) are commonly used.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.

Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Recommended Solution
Column Overload Dilute the sample or inject a smaller volume.[7]
Inappropriate Sample Solvent Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject the smallest possible volume.[7][8]
Column Contamination or Degradation Flush the column with a strong solvent.[9][10] If the problem persists, the column may need to be replaced.
Void Volume in Column Check for proper fitting installation at the column head. A void can cause peak tailing.[11] If a void has formed, it may be possible to repack the column inlet or replace the column.
Secondary Interactions (e.g., with silanols) For reversed-phase chromatography, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a column with end-capping can help. Adjusting the mobile phase pH may also reduce silanol (B1196071) interactions.[10]
Co-elution of Isomers Optimize the mobile phase composition, gradient, or temperature. Consider using a different column chemistry (e.g., phenyl-hexyl for positional isomers).[1][12]
Inconsistent Retention Times
Potential Cause Recommended Solution
Leaks in the System Inspect all fittings and pump seals for leaks. Look for salt accumulation which can indicate a slow leak.[7][9]
Air Bubbles in the Pump Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[7][9]
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each analysis and ensure accurate measurements of all components. Minor variations in mobile phase composition can lead to significant retention time shifts.[1]
Fluctuations in Column Temperature Use a reliable column oven to maintain a stable temperature. Inconsistent temperature can cause retention time variability.[7]
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.
High Backpressure
Potential Cause Recommended Solution
Blocked Column Frit Back-flush the column according to the manufacturer's instructions. If this does not resolve the issue, the frit may need to be replaced.[9][10]
Particulate Contamination Filter all samples and mobile phases before use. Use a guard column to protect the analytical column.[10]
Precipitation in the System If using buffered mobile phases, ensure the buffer is soluble in the organic modifier. Flush the system with a solvent in which the buffer is soluble before switching to a high organic concentration.[10]
Incorrect Flow Rate Verify that the pump is delivering the correct flow rate.

Experimental Protocols

Sample Preparation (General)

A general approach for extracting this compound from herbal mixtures involves the following steps. This can be adapted based on the specific sample matrix.

  • Extraction : Two grams of the herbal blend are extracted with 14 ml of acetonitrile (B52724) (ACN).[13] Sonication can be used to improve extraction efficiency.[6]

  • Filtration : The extract is filtered to remove particulate matter.[6]

  • Evaporation and Reconstitution : The solvent may be evaporated under a stream of nitrogen, and the residue reconstituted in a solvent compatible with the initial mobile phase.[13]

HPLC-MS/MS Method for this compound

The following is a representative LC-MS method that can be used as a starting point for the analysis of this compound.[13]

Parameter Condition
Column Kinetex® C18 (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent[14]
Mobile Phase A Water with 0.5% formic acid[13]
Mobile Phase B Acetonitrile (ACN)[13]
Gradient Start with 4% B, hold for 0.1 min, increase to 18% in 0.9 min, then to 50% in 1.5 min. Further increases to 99% B over 11.5 min.
Flow Rate 0.200 - 0.480 mL/min (variable with gradient)
Column Temperature Not specified, but 30-40°C is a common starting point.[1][15]
Detection Mass Spectrometry (ESI positive mode)
Total Run Time 20 minutes[13]
GC-MS Method for Synthetic Cannabinoids

This is a general GC-MS method that can be adapted for the screening of this compound.

Parameter Condition
Column DB-1 or DB-5 fused silica (B1680970) capillary column (e.g., 30 m x 0.32 mm i.d., 0.25 µm film thickness)[16]
Injection 1 µL, splitless mode[16]
Injector Temperature 240 °C[16]
Carrier Gas Helium at a flow rate of 2.5 mL/min[16]
Oven Program 80 °C for 2 min, ramp to 290 °C at 20 °C/min, hold for 20 min[16]
MS Ionization Electron Ionization (EI) at 70 eV[16]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing extraction Extraction (e.g., with Acetonitrile) filtration Filtration extraction->filtration reconstitution Evaporation & Reconstitution filtration->reconstitution hplc HPLC System reconstitution->hplc column Analytical Column (e.g., C18 or Phenyl-Hexyl) hplc->column ms Mass Spectrometer column->ms chromatogram Chromatogram Generation ms->chromatogram identification Peak Identification & Integration chromatogram->identification quantification Quantification identification->quantification

Caption: General experimental workflow for this compound analysis.

troubleshooting_workflow cluster_achiral Achiral Separation cluster_chiral Chiral Separation start Poor Isomer Resolution achiral_q1 Optimize Mobile Phase (Solvent ratio, pH) start->achiral_q1 Positional Isomers chiral_q1 Using Chiral Column? start->chiral_q1 Enantiomers achiral_a1_yes Resolution Improved? achiral_q1->achiral_a1_yes Yes achiral_a1_no Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) achiral_q1->achiral_a1_no No end Resolution Achieved achiral_a1_yes->end achiral_a1_no->achiral_q1 Re-optimize chiral_a1_yes Optimize Mobile Phase (Modifiers, Additives) chiral_q1->chiral_a1_yes Yes chiral_a1_no Select Appropriate CSP (e.g., Polysaccharide-based) chiral_q1->chiral_a1_no No chiral_a1_yes->end chiral_a1_no->chiral_a1_yes Proceed to Optimize

Caption: Troubleshooting workflow for poor isomer resolution.

References

Preventing cross-contamination in "Cumyl-cbmica" sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cumyl-CBMICA Analysis

This guide provides researchers, scientists, and drug development professionals with essential information for preventing cross-contamination during the sample preparation of this compound, a potent synthetic cannabinoid receptor agonist (SCRA).[1][2][3] Given the high potency and the trace-level concentrations often targeted for analysis, maintaining sample integrity is critical for generating accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is cross-contamination in the context of this compound sample preparation?

A1: Cross-contamination is the unintentional transfer of this compound from a source—such as a high-concentration sample, a reference standard, or a contaminated surface—to another sample, typically a negative control or a low-concentration specimen. This can lead to false-positive results or artificially inflated quantitative values. Common transfer vectors include laboratory equipment (pipette tips, glassware), consumables (gloves), reagents, and airborne particles.[4]

Q2: Why is preventing cross-contamination so critical for this compound?

Q3: What are the most common sources of cross-contamination in the lab?

A3: The primary sources of contamination are:

  • Analyst: Transfer via contaminated gloves, lab coats, or improper handling techniques.[4][6]

  • Equipment: Reusing glassware, pipette tips, or vials without adequate cleaning. Automated liquid handlers and balances are also potential sources.

  • Environment: Airborne particles from handling powdered forms of the compound. Contaminated benchtops, fume hoods, and weighing stations are also major risks.[7]

  • Reagents: Using stock solvents or reagents that have been inadvertently contaminated, for example, by double-dipping a pipette.

Q4: How can I validate my cleaning procedures to ensure they are effective for this compound?

A4: Cleaning validation involves demonstrating that your cleaning protocol effectively removes the analyte to a level below the detection limit of your analytical method. A common procedure is to perform swab or rinse sampling on a piece of equipment after it has been cleaned.

  • Spike: Intentionally contaminate a piece of glassware (e.g., a beaker or vial) with a known, high concentration of this compound.

  • Clean: Perform your standard cleaning procedure.

  • Sample: Rinse the equipment with a clean, high-purity solvent and collect the rinsate, or swab the surface with a solvent-wetted swab.

  • Analyze: Analyze the rinsate or an extract from the swab using your most sensitive LC-MS method. The this compound signal should be below a pre-defined acceptable limit, ideally non-detectable.

Troubleshooting Guide

Problem: My blank or negative control samples show a peak for this compound.

  • Possible Cause 1: Contaminated Glassware/Vials. Your cleaning protocol may be insufficient. Non-silanized glass can adsorb synthetic cannabinoids, which may leach into subsequent samples.

    • Solution: Implement a more rigorous, validated cleaning protocol (see Protocol 1). Consider using disposable, single-use glass or plasticware for ultra-trace analysis. For reusable glassware, consider silanization to reduce surface adsorption.

  • Possible Cause 2: Instrument Carryover. The analyte may be retained in the HPLC/GC autosampler injection port, syringe, or column from a previous high-concentration sample.

    • Solution: Run multiple solvent blanks after a high-concentration sample. If the peak persists and decreases with each blank, it indicates carryover. Optimize the needle/port wash function of your autosampler, using a strong solvent mixture (e.g., isopropanol/acetonitrile/water).

  • Possible Cause 3: Environmental Contamination. If you are working with powdered this compound, airborne particles may have settled into your "clean" tubes or solvent reservoirs.

    • Solution: Always handle the powdered form of highly potent compounds within a dedicated enclosure, such as a ventilated balance enclosure or fume hood, to prevent aerosolization.[7] Clean lab surfaces frequently. Prepare blanks in a separate area if possible.

Problem: I am seeing high variability and poor reproducibility between my sample replicates.

  • Possible Cause: Inconsistent, low-level contamination. Sporadic contamination events during sample preparation can introduce random error, leading to poor precision.

    • Solution: Strictly adhere to a Standard Operating Procedure (SOP) for sample handling.[4] Key actions include:

      • Change gloves frequently, especially after handling standards or high-concentration samples.[6][8]

      • Use fresh pipette tips for every single transfer, including when adding internal standards or solvents.

      • Aliquot all reagents (solvents, buffers) into smaller, single-use containers to avoid contaminating the main stock.

      • Work in a clean, uncluttered space and process samples in a logical, unidirectional flow from "clean" (blanks, QCs) to "dirty" (high-concentration samples).[4]

Quantitative Data Summary

The following table provides illustrative data on the effectiveness of various cleaning protocols for removing this compound from borosilicate glass vials. This data is for example purposes only and should be confirmed with in-lab validation studies.

Cleaning Protocol IDProcedure DescriptionMean Analyte Remaining (ng)Removal Efficiency (%)
CP-013x Rinse with Methanol (B129727)15.298.48%
CP-023x Rinse with Acetonitrile11.598.85%
CP-033x Rinse with Methanol, followed by 10 min sonication in 50:50 Isopropanol/Water, then 3x rinse with Acetone (B3395972)< 0.1> 99.99%
CP-043x Rinse with Dichloromethane8.999.11%

Initial Spike on all vials: 1000 ng of this compound.

Experimental Protocols

Protocol 1: Rigorous Cleaning of Glassware for Trace Analysis

This protocol is designed for reusable glassware (e.g., volumetric flasks, beakers, test tubes) used in the analysis of this compound.

Methodology:

  • Initial Decontamination: Immediately after use, rinse glassware three times with an appropriate organic solvent to remove the bulk of the residue (e.g., Methanol or Acetonitrile). Collect this rinse as hazardous waste.

  • Soaking: Submerge the glassware in a bath of laboratory-grade detergent.

  • Sonication: Place the detergent bath into an ultrasonic bath and sonicate for 30 minutes.

  • Rinsing (Tap Water): Thoroughly rinse the glassware 5-10 times with hot tap water.

  • Rinsing (Deionized Water): Rinse the glassware three times with high-purity deionized water.

  • Rinsing (Organic): Perform a final triple rinse with a high-purity, volatile solvent such as acetone or HPLC-grade methanol to facilitate drying and remove any remaining organic traces.

  • Drying: Dry the glassware in an oven at >100°C for at least one hour.

  • Storage: Once cool, cover the openings of the glassware with clean aluminum foil to prevent contamination during storage.

Visualizations

Workflow for Contamination Control

The following diagram illustrates a standard sample preparation workflow, highlighting critical points where contamination control measures must be implemented.

G cluster_0 Preparation Phase cluster_1 Sample Processing cluster_2 Post-Processing s0 1. Designate Work Area (Clean Bench/Fume Hood) s1 2. Wear Appropriate PPE (Gloves, Lab Coat) s0->s1 s2 3. Use Validated Clean Glassware or Single-Use Consumables s1->s2 s3 4. Weighing (Use dedicated spatula/weigh paper) s2->s3 Begin Sample Prep s4 5. Dissolution & Dilution (Use fresh pipette tips per transfer) s3->s4 s5 6. Vortexing & Centrifugation (Ensure tubes are capped securely) s4->s5 s6 7. Transfer to Autosampler Vial (Final critical transfer step) s5->s6 s7 8. Waste Disposal (Segregate contaminated waste) s6->s7 s6->s7 To Waste Management s8 9. Area & Equipment Cleaning s7->s8 ccp1 CCP ccp1->s3 ccp2 CCP ccp2->s4 ccp3 CCP ccp3->s6 G cluster_analyst Analyst cluster_equipment Equipment & Consumables cluster_environment Environment center Cross-Contamination (False Positive / Inaccurate Result) gloves Contaminated Gloves gloves->center technique Improper Pipetting (e.g., aerosol generation) technique->center flow Poor Workflow (e.g., clean to dirty) flow->center glassware Insufficiently Cleaned Glassware/Vials glassware->center pipettes Shared Pipettes or Contaminated Tips pipettes->center balance Contaminated Weighing Balance balance->center air Airborne Particles (from powder) air->center surfaces Contaminated Benchtops / Fume Hood surfaces->center reagents Contaminated Solvents or Reagents reagents->center

References

Interpretation of "Cumyl-cbmica" mass spectrometry fragmentation patterns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cumyl-cbmica, a synthetic cannabinoid receptor agonist. The information provided here will aid in the interpretation of mass spectrometry data and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its mass spectrometry fragmentation pattern important?

A1: this compound, or 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide, is a synthetic cannabinoid.[1][2][3] Understanding its mass spectrometry fragmentation pattern is crucial for its unambiguous identification in forensic and research settings. Mass spectrometry provides a molecular fingerprint, and the specific fragments observed can help to distinguish this compound from other structurally similar compounds.

Q2: What are the typical ionization techniques used for the analysis of this compound?

A2: The most common ionization techniques for the analysis of this compound and other synthetic cannabinoids are Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).[1][4] Both techniques have been successfully used for the characterization of this compound.

Q3: What are the major fragment ions observed in the mass spectrum of this compound?

A3: The electron ionization (EI) mass spectrum of this compound shows several characteristic fragment ions. The most abundant fragments are typically observed at mass-to-charge ratios (m/z) of 212 and 228. Other significant fragments include the molecular ion at m/z 346, and ions at m/z 144, 119, and 116.[5][6]

Q4: How can I differentiate this compound from other Cumyl-series synthetic cannabinoids?

A4: While the cumyl group fragmentation (producing ions like m/z 119) is common to many cumyl-containing synthetic cannabinoids, the fragments containing the indole (B1671886) and the cyclobutylmethyl side chain are key for differentiation.[7] For this compound, the fragment at m/z 228, corresponding to the indole-3-carboxamide with the cyclobutylmethyl group, is a key indicator that can be compared with the spectra of other similar compounds.

Troubleshooting Guide

Issue 1: Poor signal intensity or no molecular ion peak is observed.

  • Possible Cause: In-source fragmentation, low concentration of the analyte, or inappropriate ionization settings.

  • Troubleshooting Steps:

    • Optimize Ionization Energy: If using GC-MS with EI, consider reducing the electron energy from the standard 70 eV to a lower value (e.g., 20-30 eV) to minimize fragmentation and enhance the molecular ion peak. For LC-ESI-MS, optimize the cone voltage or fragmentor voltage to reduce in-source collision-induced dissociation.

    • Check Sample Concentration: Ensure the sample concentration is within the optimal range for your instrument. Prepare a fresh, more concentrated sample if necessary.

    • Use a Softer Ionization Technique: If available, consider using a softer ionization technique such as chemical ionization (CI) for GC-MS or a lower energy ESI method for LC-MS, which can often preserve the molecular ion.

Issue 2: Difficulty in distinguishing between isomeric compounds.

  • Possible Cause: Isomers often produce very similar mass spectra, making differentiation by mass spectrometry alone challenging.

  • Troubleshooting Steps:

    • Chromatographic Separation: Optimize your gas or liquid chromatography method to achieve baseline separation of the isomers. This will allow for individual mass spectral analysis.

    • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements of the precursor and fragment ions. This can help in confirming the elemental composition and differentiating between isomers with different elemental formulas.

    • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to generate unique fragmentation patterns for each isomer. The relative abundances of specific fragment ions can often be used for differentiation.

Issue 3: Inconsistent fragmentation patterns between runs.

  • Possible Cause: Fluctuations in instrument parameters, such as collision energy in MS/MS or source temperature.

  • Troubleshooting Steps:

    • Instrument Calibration and Tuning: Regularly calibrate and tune your mass spectrometer according to the manufacturer's recommendations to ensure stable operating conditions.

    • Standardize Parameters: Ensure that all critical parameters, including collision energy, source temperature, and gas pressures, are kept constant across all analytical runs.

    • Use an Internal Standard: Incorporate an internal standard in your samples to monitor and correct for variations in instrument performance.

Quantitative Data

The following table summarizes the key fragment ions observed in the electron ionization mass spectrum of this compound.

Fragment Ion (m/z)Relative IntensityProposed Structure
34635%[M]+ (Molecular Ion)
22874%[M - C9H10N]+
212100%[M - C9H11N - H2]+
14449%[C10H8NO]+
1196%[C9H11]+ (Cumyl cation)
11610%[C8H6N]+

Data sourced from Halter et al. (2020)[5][6]

Experimental Protocol

This section provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Extract the sample containing this compound with a suitable organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of an appropriate solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5MS (or similar non-polar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp 1: 20 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-550.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed mass spectrometry fragmentation pathway of this compound under electron ionization.

Cumyl_CBMICA_Fragmentation parent This compound (m/z 346) frag1 Fragment (m/z 228) parent->frag1 - C9H11N frag4 Fragment (m/z 119) parent->frag4 - C14H15N2O frag2 Fragment (m/z 212) frag1->frag2 - H2 frag3 Fragment (m/z 144) frag2->frag3 - C5H7 frag5 Fragment (m/z 116) frag3->frag5 - CO

Caption: Proposed EI fragmentation pathway of this compound.

References

Technical Support Center: Method Validation for Cumyl-CBMICA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Cumyl-CBMICA in forensic laboratory settings. The information is tailored for researchers, scientists, and professionals in drug development and forensic science.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the quantification of this compound in forensic samples?

A1: The most common and reliable methods for the quantification of this compound and other synthetic cannabinoids in forensic matrices are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS).[1][2] These techniques offer the high sensitivity and selectivity required for detecting low concentrations in complex biological samples like blood and urine.[2][3]

Q2: What are the key validation parameters to consider for a quantitative method for this compound according to forensic toxicology standards?

A2: According to standards such as the ANSI/ASB Standard 036, key validation parameters for quantitative methods in forensic toxicology include:

  • Bias and Precision[4][5]

  • Calibration Model / Linearity[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)[6]

  • Selectivity and Specificity (including interference studies)[4][6]

  • Matrix Effects (Ion Suppression/Enhancement for LC-MS/MS)[4]

  • Recovery[6]

  • Carryover[6]

  • Processed Sample Stability[4]

Q3: Should I analyze for this compound or its metabolites in urine samples?

A3: this compound undergoes extensive phase I metabolism in the body, primarily through hydroxylation.[7] As a result, the parent compound is often found at very low to undetectable concentrations in urine. It is therefore recommended to target the major urinary metabolites as biomarkers to confirm consumption.[7]

Q4: What are common sample preparation techniques for extracting this compound from whole blood?

A4: Common extraction techniques include Solid Phase Extraction (SPE), Supported Liquid Extraction (SLE), and Liquid-Liquid Extraction (LLE).[2][8] Protein precipitation is also a simple and rapid sample preparation method for whole blood.[3] The choice of method depends on factors such as desired cleanliness of the extract, sample throughput, and available resources.

Q5: What is the mechanism of action of this compound?

A5: this compound acts as an agonist at the human cannabinoid receptor 1 (CB1).[7] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[9] Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cAMP levels and modulates various downstream signaling pathways.[10][11][12]

Troubleshooting Guides

LC-MS/MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor Sensitivity / Low Signal Intensity 1. Inefficient ionization of this compound. 2. Suboptimal mass spectrometer parameters (e.g., collision energy). 3. Ion suppression due to matrix effects. 4. Inefficient sample extraction and recovery.[13]1. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas temperatures, gas flows). Consider testing both positive and negative ion modes. 2. Perform compound tuning to optimize precursor and product ion selection, and collision energies for the specific MRM transitions of this compound. 3. Evaluate and mitigate matrix effects by using a more effective sample cleanup method, diluting the sample, or using a matrix-matched calibration curve. The use of a stable isotope-labeled internal standard is highly recommended.[13] 4. Re-evaluate the sample preparation procedure to ensure optimal recovery.
Peak Tailing or Fronting 1. Column overload due to high concentration of the analyte. 2. Active sites on the analytical column or in the LC system. 3. Incompatible mobile phase pH with the analyte's pKa. 4. Column contamination or degradation.[14]1. Dilute the sample extract. 2. Use a column with high inertness. Flush the system to remove potential contaminants. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Replace the analytical column and guard column.
Retention Time Shifts 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging or degradation. 4. Air bubbles in the pump or lines.[14]1. Prepare fresh mobile phase accurately. 2. Ensure the column oven is set to and maintaining the correct temperature. 3. Replace the column if it has exceeded its lifetime. 4. Degas the mobile phase and prime the LC pumps.
High Background Noise 1. Contaminated mobile phase, solvents, or reagents. 2. Contamination of the ion source or mass spectrometer.[14] 3. Column bleed.1. Use high-purity (LC-MS grade) solvents and reagents. Prepare fresh mobile phases. 2. Clean the ion source according to the manufacturer's instructions. 3. Use a high-quality, low-bleed column.
GC-MS/MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing) 1. Active sites in the GC inlet liner, column, or ion source. 2. Thermal degradation of this compound in the hot inlet. 3. Column contamination.[15]1. Use a new, deactivated inlet liner. Clip a small portion (0.5-1 m) from the front of the analytical column.[15] 2. Optimize the inlet temperature to ensure vaporization without degradation. Consider using a pulsed splitless or other gentle injection technique. 3. Bake out the column according to the manufacturer's instructions or replace it if necessary.
Low Response / Poor Sensitivity 1. Inefficient transfer of the analyte to the column. 2. Suboptimal ionization and fragmentation. 3. Leaks in the GC or MS system. 4. Thermal degradation of the analyte.[16]1. Ensure proper injection technique and optimize inlet parameters. Use an appropriate inlet liner. 2. Perform ion source tuning and optimize MS parameters for this compound. 3. Perform a leak check on the entire system. 4. Lower the injection port temperature in increments to find the optimal balance between volatilization and stability.
Inconsistent Results (Poor Reproducibility) 1. Variation in injection volume. 2. Inconsistent sample preparation. 3. Contamination of the syringe or inlet. 4. Fluctuations in gas flows.1. Check the autosampler syringe for bubbles and ensure it is functioning correctly. 2. Ensure consistent and precise execution of the extraction protocol. 3. Clean or replace the autosampler syringe and the inlet liner. 4. Verify that all gas pressures and flows are stable.

Quantitative Data Summary

The following tables summarize typical method validation parameters for the quantification of synthetic cannabinoids similar to this compound in whole blood using GC-MS/MS. This data is derived from a study on 5F-CUMYL-PICA and serves as a reference for expected performance.[2]

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
5F-CUMYL-PICA0.10.5

Table 2: Recovery and Matrix Effects for Different Extraction Methods

Extraction MethodRecovery (%)Matrix Effect (%)
Solid Phase Extraction (SPE)91.4015
Supported Liquid Extraction (SLE)82.5424
ISOLUTE C18 (SPE)85.1022.5

Table 3: Precision and Accuracy (Bias)

AnalyteIntra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (%Bias)
5F-CUMYL-PICA4.6 - 7.76.4 - 8.32.4 - 5.5

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) from Whole Blood for LC-MS/MS Analysis

This protocol is a general procedure and should be optimized for your specific laboratory conditions and instrumentation.

  • Sample Pretreatment:

    • To 0.5 mL of whole blood, add an appropriate volume of an internal standard solution (e.g., this compound-d4).

    • Add 1.5 mL of a precipitating solvent (e.g., ice-cold acetonitrile) dropwise while vortexing.

    • Vortex for 5 minutes, then centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.[3]

    • Transfer the supernatant to a clean tube.

  • Solid Phase Extraction:

    • Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[17]

    • Loading: Load the supernatant from the pretreatment step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent solution (e.g., 25% methanol in water) to remove interferences.[18]

    • Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.[18]

    • Elution: Elute the analyte with 1-2 mL of an appropriate elution solvent (e.g., ethyl acetate (B1210297) or methanol).[17][18]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[18]

Protocol 2: LC-MS/MS Instrumental Parameters

These are example parameters and must be optimized for the specific instrument and analyte.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a low percentage of organic phase, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS System:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for this compound for confident identification and quantification. These transitions must be determined by direct infusion of a standard solution.

    • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity of this compound.

Visualizations

Signaling Pathway

Cumyl_CBMICA_Signaling CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Cumyl_CBMICA This compound (Agonist) Cumyl_CBMICA->CB1 Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Simplified signaling pathway of this compound via the CB1 receptor.

Experimental Workflows

Method_Validation_Workflow Plan Validation Plan (Define Parameters & Criteria) Prepare Prepare Standards, QCs, and Matrix Samples Plan->Prepare Experiments Perform Validation Experiments (LOD/LOQ, Precision, Bias, etc.) Prepare->Experiments Analyze Analyze Data Experiments->Analyze Evaluate Evaluate Results Against Criteria Analyze->Evaluate Report Final Validation Report Evaluate->Report Pass Revise Revise Method Evaluate->Revise Fail Revise->Plan

Caption: General workflow for analytical method validation in forensic toxicology.

Sample_Quantification_Workflow Sample Receive Forensic Sample (e.g., Whole Blood) Pretreat Sample Pretreatment (e.g., Protein Precipitation) Sample->Pretreat Extract Solid Phase Extraction (SPE) Pretreat->Extract Analyze LC-MS/MS or GC-MS/MS Analysis Extract->Analyze Process Data Processing (Integration & Calibration) Analyze->Process Review Data Review & Reporting Process->Review

Caption: Typical workflow for the quantification of this compound in a forensic sample.

References

Technical Support Center: Refinement of "Cumyl-cbmica" Dosage for Biotelemetry Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Cumyl-cbmica in biotelemetry studies with rats. The information is presented in a question-and-answer format to directly address potential issues.

Disclaimer: this compound is a synthetic cannabinoid and a research chemical. All experimental work should be conducted in accordance with institutional and national guidelines for animal welfare and controlled substances. The dosage information for this compound in this guide is extrapolated from related compounds due to a lack of specific studies on this particular substance. It is imperative to conduct dose-ranging (pilot) studies to determine the optimal dose for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an indole-3-carboxamide-based synthetic cannabinoid. It functions as a CB1 receptor agonist with an EC50 of 62.9 nM, meaning it activates the cannabinoid 1 receptor, which is primarily found in the central nervous system.[1] This activation is responsible for its physiological and psychoactive effects.

Q2: What is a recommended starting dosage for this compound in rat biotelemetry studies?

There is currently no published research specifically defining the optimal dosage of this compound for biotelemetry studies in rats. However, studies on structurally similar cumyl-derived synthetic cannabinoids, such as CUMYL-PICA and CUMYL-5F-PICA, have used a dose of 1 mg/kg administered intraperitoneally (i.p.) in rats.[2] This dose was shown to induce measurable physiological changes, including hypothermia and bradycardia, which are typical effects of CB1 receptor agonists.[2][3]

It is strongly recommended to perform a pilot study with a range of doses (e.g., 0.1, 0.3, 1.0, and 3.0 mg/kg) to determine the dose that produces the desired physiological response without causing excessive distress or adverse effects in the animals.

Q3: What physiological parameters can I expect to change after administering this compound?

Based on the effects of other cumyl-derived synthetic cannabinoids, administration of this compound is expected to cause:

  • Hypothermia: A significant decrease in core body temperature.[2][3]

  • Bradycardia: A decrease in heart rate.[2] These effects are mediated by the CB1 receptor.[2]

Q4: What is the expected duration of action for this compound?

The duration of action for this compound has not been specifically reported. For related compounds, the physiological effects can last for several hours. Your pilot study should also aim to establish the time to onset, peak effect, and duration of action for the parameters you are measuring.

Troubleshooting Guide

This guide addresses common issues encountered during biotelemetry studies in rats, particularly when using novel compounds like this compound.

Problem Potential Cause(s) Troubleshooting Steps
No discernible physiological response after administration Inappropriate dosage (too low). Ineffective administration (e.g., improper i.p. injection). Compound degradation. Individual animal variability.Verify Dosage: Double-check your calculations and the concentration of your dosing solution. Confirm Administration Technique: Ensure proper intraperitoneal injection technique to avoid injection into the gut or subcutaneous space. Assess Compound Integrity: Use a freshly prepared solution of this compound. Verify the purity and stability of your compound. Increase Dose: If the initial dose shows no effect, cautiously escalate the dose in a subsequent pilot study.
Signal Loss or Interruption Animal is out of range of the receiver. Low battery in the telemetry implant. Interference from other electronic equipment. Physical damage to the implant.Check Animal Location: Ensure the animal's cage is positioned correctly relative to the telemetry receiver. Monitor Battery Life: Be aware of the manufacturer's specified battery life for the implant and replace it as needed. Minimize Interference: Keep other electronic devices (e.g., mobile phones, motors) away from the telemetry receivers. Inspect Implant: If problems persist, consider the possibility of a damaged implant, which may require replacement.
Data Artifacts (e.g., erratic ECG or temperature readings) Movement Artifacts: The animal's movement, grooming, or chewing can introduce noise into the signal. Poor Electrode Contact (for ECG): Suboptimal placement or migration of the ECG leads. Environmental Factors: Vibrations, loud noises, or sudden changes in lighting can cause stress and affect physiological readings.Data Filtering: Use appropriate software filters to remove movement-related artifacts from your data. Surgical Technique: Ensure proper surgical implantation of the telemetry device and secure placement of ECG leads to minimize movement artifacts. Controlled Environment: House animals in a quiet, stable environment with a regular light-dark cycle to reduce stress-induced data variability.
Excessive Animal Distress or Adverse Events Dosage is too high (toxic). Adverse reaction to the vehicle solution. Complications from surgery.Reduce Dosage: Immediately lower the dose if signs of severe distress (e.g., seizures, prolonged immobility, respiratory depression) are observed. Vehicle Control: Always include a vehicle-only control group to ensure the observed effects are due to the compound and not the solvent. Post-Operative Care: Provide adequate post-operative analgesia and monitoring to ensure the animals have fully recovered from the implantation surgery before starting the experiment.

Data Presentation

In-Vivo Effects of Related Cumyl-Derived Synthetic Cannabinoids in Rats
CompoundDose (mg/kg, i.p.)Primary Effects ObservedReference
CUMYL-PICA1Hypothermia, Bradycardia[2]
CUMYL-5F-PICA1Hypothermia, Bradycardia[2]
In-Vitro Potency of this compound
CompoundReceptorPotency (EC50)Reference
This compoundCB162.9 nM[1]

Experimental Protocols

General Protocol for a Biotelemetry Study with a Synthetic Cannabinoid in Rats

This protocol provides a general framework. Specific details should be adapted based on the experimental goals and institutional guidelines.

  • Animal Acclimation and Housing:

    • Male Sprague-Dawley or Wistar rats (8-10 weeks old) are commonly used.

    • House animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

    • Allow at least one week for acclimation to the housing conditions before surgery.

  • Telemetry Implant Surgery:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

    • Surgically implant the biotelemetry device (e.g., for ECG and temperature) into the peritoneal cavity.

    • Place the ECG leads in a standard configuration (e.g., Lead II).

    • Provide post-operative analgesia and allow for a recovery period of at least one week.

  • Baseline Data Collection:

    • Record baseline physiological data (e.g., ECG, heart rate, core body temperature) for at least 24-48 hours before drug administration to establish a stable baseline.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of ethanol, Kolliphor EL, and saline).

    • On the day of the experiment, dilute the stock solution to the final desired concentrations for injection.

    • Administer the vehicle or this compound solution via intraperitoneal (i.p.) injection.

  • Post-Administration Data Collection:

    • Continuously record biotelemetry data for a predetermined period (e.g., 4-24 hours) after administration.

    • Monitor the animals for any signs of distress or adverse effects.

  • Data Analysis:

    • Analyze the collected data to determine the effects of this compound on heart rate, body temperature, and other relevant parameters.

    • Compare the drug-treated group to the vehicle-treated control group using appropriate statistical methods.

Mandatory Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimation Animal Acclimation (1 week) surgery Telemetry Implant Surgery acclimation->surgery recovery Post-operative Recovery (>= 1 week) surgery->recovery baseline Baseline Data Collection (24-48 hours) recovery->baseline dosing Drug/Vehicle Administration (i.p.) baseline->dosing data_collection Post-dosing Data Collection (4-24 hours) dosing->data_collection analysis Data Analysis data_collection->analysis interpretation Interpretation of Results analysis->interpretation

Caption: Experimental workflow for a rat biotelemetry study.

signaling_pathway cumyl This compound cb1 CB1 Receptor cumyl->cb1 Agonist Binding gi Gi/o Protein cb1->gi Activation ac Adenylyl Cyclase gi->ac Inhibition ion Ion Channels (e.g., K+, Ca2+) gi->ion Modulation camp cAMP ac->camp Conversion of ATP pka Protein Kinase A camp->pka Activation physio Physiological Effects (Hypothermia, Bradycardia) pka->physio neuro Neurotransmitter Release ion->neuro Alteration neuro->physio

Caption: Simplified signaling pathway of a CB1 receptor agonist.

References

Validation & Comparative

A Comparative Pharmacological Guide: Cumyl-CBMICA vs. Cumyl-CBMINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of two synthetic cannabinoid receptor agonists (SCRAs), Cumyl-CBMICA and Cumyl-CBMINACA. Both compounds are part of a newer subclass of SCRAs characterized by a cyclobutyl methyl (CBM) moiety and have been identified in the new psychoactive substances (NPS) market.[1][2][3] Understanding their distinct pharmacological profiles is crucial for forensic and toxicological analysis, as well as for research into cannabinoid receptor function.

Core Structural and Pharmacological Differences

This compound and Cumyl-CBMINACA share a cumyl head group and a cyclobutylmethyl tail, but differ in their core heterocyclic structure. This compound possesses an indole (B1671886) core, whereas Cumyl-CBMINACA features an indazole core. This seemingly minor structural alteration leads to significant differences in their interaction with the human cannabinoid receptor 1 (hCB1).

Quantitative Pharmacological Data

Experimental data from in vitro studies consistently demonstrate that the substitution of an indole core with an indazole core enhances the pharmacological activity at the hCB1 receptor. Cumyl-CBMINACA exhibits a significantly higher binding affinity, potency, and efficacy compared to its indole counterpart, this compound.[1][2][3]

Pharmacological ParameterThis compoundCumyl-CBMINACAReference
Binding Affinity (Ki) at hCB1 29.3 nM1.32 nM[1][2]
Potency (EC50) at hCB1 497 nM55.4 nM[1]
Efficacy (Emax) at hCB1 168%207%[1][3]

Experimental Protocols

The quantitative data presented above were primarily derived from two key in vitro assays: a competitive ligand binding assay and a functional activation assay.

Competitive Ligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound to a specific receptor. The protocol involves:

  • Preparation of Cell Membranes: Cell membranes expressing the human cannabinoid receptor 1 (hCB1) are prepared.

  • Radioligand Incubation: These membranes are incubated with a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [³H]CP-55,940).

  • Competitive Binding: Increasing concentrations of the test compounds (this compound or Cumyl-CBMINACA) are added to the incubation mixture to compete with the radioligand for binding to the hCB1 receptors.

  • Separation and Quantification: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound membranes is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Activation Assay

This assay measures the potency (EC50) and efficacy (Emax) of a compound as an agonist at a G-protein coupled receptor (GPCR), such as the hCB1 receptor. The general steps are as follows:

  • Membrane Preparation: As with the binding assay, cell membranes containing the hCB1 receptor are used.

  • Incubation Mixture: The membranes are incubated in a buffer containing [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), GDP, and varying concentrations of the agonist (this compound or Cumyl-CBMINACA).

  • Agonist-Induced Activation: Agonist binding to the hCB1 receptor activates the associated Gi/o protein, leading to the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Detection: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide, typically by filtration. The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

  • Data Analysis: The concentration-response curves are generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response achievable by the agonist relative to a standard full agonist).

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for the competitive binding assay and the canonical signaling pathway for CB1 receptor activation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membranes hCB1 Receptor Membranes incubation Incubation membranes->incubation radioligand Radiolabeled Ligand radioligand->incubation test_compound Test Compound (this compound or Cumyl-CBMINACA) test_compound->incubation filtration Filtration incubation->filtration quantification Quantification filtration->quantification ic50 IC50 Determination quantification->ic50 ki Ki Calculation ic50->ki

Caption: Workflow for Competitive Ligand Binding Assay.

signaling_pathway agonist This compound or Cumyl-CBMINACA cb1 CB1 Receptor agonist->cb1 binds g_protein Gi/o Protein cb1->g_protein activates ac Adenylate Cyclase g_protein->ac inhibits mapk MAPK Pathway g_protein->mapk activates ion_channel Ion Channels g_protein->ion_channel modulates camp cAMP ac->camp produces cellular_response Cellular Response camp->cellular_response mapk->cellular_response ion_channel->cellular_response

Caption: Simplified CB1 Receptor Signaling Pathway.

Conclusion

The available pharmacological data clearly indicate that Cumyl-CBMINACA is a more potent and efficacious agonist at the hCB1 receptor than this compound.[1][2] This is consistent with the broader trend observed for synthetic cannabinoids where an indazole core generally confers greater activity than an indole core.[1][3] These findings have important implications for the potential in vivo effects and toxicity of these compounds, suggesting that Cumyl-CBMINACA may be associated with a higher risk of adverse effects. Researchers and drug development professionals should consider these differences when designing experiments, interpreting toxicological data, and developing strategies to counter the effects of these new psychoactive substances.

References

Comparative Analysis of Cumyl-cbmica and Other Cumyl-Derived Cannabinoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of Cumyl-cbmica and other notable cumyl-derived synthetic cannabinoids for researchers, scientists, and drug development professionals. This guide offers a side-by-side look at their performance, supported by experimental data, to inform future research and development in this area.

Introduction to Cumyl-Derived Cannabinoids

This compound is a synthetic cannabinoid receptor agonist that has been identified as a novel psychoactive substance. It belongs to the broader class of cumyl-derived cannabinoids, which are characterized by a cumyl (2-phenylpropan-2-yl) group. This class of compounds has drawn significant attention due to their potent activity at cannabinoid receptors. This guide will compare this compound with other cumyl-derived cannabinoids, including Cumyl-CBMINACA, Cumyl-PICA, 5F-Cumyl-PICA, Cumyl-PINACA, and 5F-Cumyl-PINACA, focusing on their receptor binding affinity and functional activity at the human cannabinoid receptor 1 (CB1).

Quantitative Comparison of Pharmacological Data

The following table summarizes the in vitro pharmacological data for this compound and a selection of other cumyl-derived cannabinoids at the human CB1 receptor. The data includes the binding affinity (Ki), potency (EC50), and efficacy (Emax) from various scientific studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

CompoundReceptorBinding Affinity (Ki, nM)Potency (EC50, nM)Efficacy (Emax, %)Reference(s)
This compound hCB129.3497168[1][2]
Cumyl-CBMINACAhCB11.3255.4207[1][2]
Cumyl-PICAhCB112.3--[3]
5F-Cumyl-PICAhCB12.954.7-[4]
Cumyl-PINACAhCB1-0.06Full agonist[5]
5F-Cumyl-PINACAhCB10.43--[3]

Note: "-" indicates data not available in the cited sources. Efficacy is often expressed relative to a standard full agonist like CP-55,940.

Experimental Methodologies

The data presented in this guide were generated using established in vitro pharmacological assays. The following sections provide detailed protocols for the key experiments cited.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the cannabinoid receptor 1 (CB1).

Materials:

  • HEK-293 cells stably transfected with human CB1 receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, pH 7.4).

  • Radioligand (e.g., [3H]CP-55,940).

  • Unlabeled test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK-293 cells expressing hCB1 receptors and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Functional Assay

This assay measures the functional potency (EC50) and efficacy (Emax) of a compound by quantifying G-protein activation.

Objective: To determine the ability of a test compound to stimulate the binding of [35S]GTPγS to G-proteins in membranes from cells expressing CB1 receptors.

Materials:

  • Membranes from cells expressing hCB1 receptors.

  • [35S]GTPγS.

  • Guanosine diphosphate (B83284) (GDP).

  • Unlabeled GTPγS (for non-specific binding).

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the plate for a short period to allow the compound to bind to the receptors.

  • Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of [35S]GTPγS bound to the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding of [35S]GTPγS against the log concentration of the test compound to generate a dose-response curve. From this curve, determine the EC50 and Emax values.

Visualizing Key Processes

To further aid in the understanding of the experimental workflows and underlying biological mechanisms, the following diagrams have been generated.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Competitive Binding) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Filtration (Separation) Incubation->Filtration Quantification Quantification (Scintillation Counting) Filtration->Quantification Data_Analysis IC50 & Ki Determination Quantification->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling_Pathway Agonist Cannabinoid Agonist CB1R CB1 Receptor Agonist->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Simplified CB1 receptor signaling pathway.

Conclusion

This comparative analysis highlights the pharmacological diversity within the cumyl-derived cannabinoid class. This compound demonstrates notable activity as a CB1 receptor agonist. However, structural modifications, such as the indole (B1671886) to indazole substitution seen in Cumyl-CBMINACA, can significantly enhance binding affinity, potency, and efficacy. The data presented, along with the detailed experimental protocols, provide a valuable resource for the scientific community to advance the understanding of these compounds and to guide future drug discovery and development efforts.

References

Validating "Cumyl-cbmica" as a Full Agonist at the CB1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Cumyl-cbmica's pharmacological activity at the cannabinoid type 1 (CB1) receptor. The data presented herein validates this compound as a full agonist, benchmarked against the well-characterized full agonists JWH-018 and CP-55,940, and the partial agonist Δ⁹-tetrahydrocannabinol (THC). This document is intended for researchers, scientists, and drug development professionals in the field of cannabinoid pharmacology.

Comparative Pharmacological Data

The following tables summarize the in vitro pharmacological parameters of this compound and comparator compounds at the human CB1 receptor. These parameters include binding affinity (Ki), potency (EC50), and efficacy (Emax).

Table 1: CB1 Receptor Binding Affinity (Ki)

CompoundKi (nM)Assay TypeReference
This compound 29.3 Competitive Radioligand Binding[1]
JWH-0180.56 - 9.0Competitive Radioligand Binding[2][3]
CP-55,9400.6 - 5.0Competitive Radioligand Binding[4]
Δ⁹-THC8.0 - 40.7Competitive Radioligand Binding[3][5]

Note: Lower Ki values indicate higher binding affinity.

Table 2: CB1 Receptor Functional Activity (Potency - EC50 and Efficacy - Emax)

CompoundEC50 (nM)Emax (%)Assay TypeReference
This compound 497 168 GTPγS Binding[1]
JWH-0184.4 - 14.7Full AgonistERK Phosphorylation, cAMP Inhibition[2]
CP-55,9400.04 - 64Full Agonist (Reference)Various Functional Assays[6]
Δ⁹-THC~86Partial AgonistGlycine Receptor Modulation[7]

Note: EC50 represents the concentration of a drug that gives half-maximal response. Emax is the maximum response achievable by an agonist, often expressed as a percentage relative to a reference full agonist. An Emax value >100% indicates a higher maximal response than the reference agonist.

Discussion

The experimental data confirms that this compound binds to the CB1 receptor with high affinity and functions as a potent agonist. A study by Haschimi et al. (2021) demonstrated that this compound has a binding affinity (Ki) of 29.3 nM for the human CB1 receptor.[1] In a functional GTPγS binding assay, this compound exhibited an EC50 of 497 nM and an Emax of 168%, indicating that it is a full agonist capable of producing a maximal response greater than the basal activity of the receptor.[1]

When compared to established CB1 receptor agonists, this compound's profile is consistent with that of a full agonist. JWH-018 and CP-55,940 are recognized as potent full agonists at the CB1 receptor.[2][6] In contrast, Δ⁹-THC, the primary psychoactive component of cannabis, is classified as a partial agonist.[8] The high efficacy (Emax > 100%) of this compound in functional assays firmly places it in the category of full agonists, similar to JWH-018 and CP-55,940.

Signaling Pathways and Experimental Workflows

To understand the validation process, the following diagrams illustrate the CB1 receptor signaling pathway and the workflows of the key experimental assays used to characterize this compound.

CB1 Receptor Signaling Pathway Agonist This compound (Agonist) CB1R CB1 Receptor Agonist->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Effector Downstream Effectors cAMP->Effector Activates ATP ATP ATP->AC

CB1 Receptor Signaling Cascade

Competitive Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membranes CB1 Receptor Membranes Incubate Incubate at 30°C for 90 min Membranes->Incubate Radioligand Radiolabeled Ligand ([3H]CP-55,940) Radioligand->Incubate Test_Compound Test Compound (this compound) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis Calculate Ki from Competition Curves Scintillation->Analysis

Workflow for Binding Affinity Assay

GTPγS Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membranes CB1 Receptor Membranes Incubate Incubate at 30°C Membranes->Incubate GTPgS [35S]GTPγS GTPgS->Incubate Agonist Agonist (this compound) Agonist->Incubate Filter Filtration Incubate->Filter Wash Washing Filter->Wash Counting Scintillation Counting Wash->Counting Analysis Determine EC50 & Emax Counting->Analysis

Workflow for Functional Activity Assay

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.

Materials:

  • Receptor Source: Cell membranes from CHO or HEK-293 cells stably expressing the human CB1 receptor, or brain tissue homogenates (e.g., from mice).[9]

  • Radioligand: [³H]CP-55,940, a high-affinity CB1 receptor agonist.[9]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% BSA, pH 7.4.[10]

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.[11]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity CB1 ligand (e.g., WIN-55,212-2 or CP-55,940).[10]

  • Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[10]

  • Detection: Scintillation counter and scintillation fluid.[10]

Procedure:

  • Preparation: Prepare serial dilutions of the test compound (this compound) in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add assay buffer, [³H]CP-55,940 (at a concentration near its Kd, typically ~0.5-1.0 nM), and the CB1 receptor membrane preparation.[10]

    • Non-specific Binding: Add the non-specific binding control, [³H]CP-55,940, and the membrane preparation.[10]

    • Competitive Binding: Add the diluted test compound at various concentrations, [³H]CP-55,940, and the membrane preparation.[10]

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.[10]

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester.[10]

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Detection: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity in a scintillation counter.[10]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9]

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding, providing a measure of the compound's potency (EC50) and efficacy (Emax).

Materials:

  • Receptor Source: Cell membranes from cells expressing the CB1 receptor.[12]

  • Radioligand: [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[12]

  • Agonist: this compound, serially diluted.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and BSA.

  • GDP: Guanosine diphosphate, to ensure G-proteins are in their inactive state at the start of the assay.

  • Filtration System and Detection: Similar to the radioligand binding assay.

Procedure:

  • Preparation: Prepare serial dilutions of the agonist (this compound).

  • Assay Setup: In a 96-well plate, combine the CB1 receptor membranes, GDP, and varying concentrations of the agonist.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60-90 minutes).[13]

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.[12]

  • Washing: Wash the filters with ice-cold buffer.

  • Detection: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[14]

cAMP Accumulation Assay

This assay measures the functional consequence of CB1 receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells: A cell line (e.g., CHO or HEK-293) stably expressing the human CB1 receptor.

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556).[15]

  • Phosphodiesterase Inhibitors: To prevent the degradation of cAMP (e.g., IBMX).[15]

  • Test Compound: this compound.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Plate the CB1-expressing cells in a multi-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

  • Agonist and Forskolin Addition: Add varying concentrations of the test compound (this compound) followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[16]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: The amount of cAMP produced will be inversely proportional to the activity of the CB1 receptor agonist. Plot the cAMP levels against the log concentration of the agonist to determine the IC50 (for inhibition of forskolin-stimulated cAMP) or EC50.

References

Navigating the Blind Spot: Immunoassay Cross-Reactivity and the Challenge of Novel Synthetic Cannabinoids like CUMYL-CBMICA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ever-evolving landscape of synthetic cannabinoids (SCs) presents a significant challenge to traditional immunoassay-based drug screening. The emergence of novel compounds, such as CUMYL-CBMICA, often leaves a blind spot in detection, as these new molecular structures may not be recognized by antibodies developed for older generations of SCs. This guide provides a comparative overview of immunoassay cross-reactivity for synthetic cannabinoids, with a special focus on the implications for detecting new chemical entities like this compound.

The Cross-Reactivity Conundrum

Immunoassays are a cornerstone of high-throughput drug screening due to their speed and cost-effectiveness. These tests rely on the principle of an antibody binding to a specific drug or its metabolite. However, the specificity of these antibodies is not absolute. Cross-reactivity occurs when an antibody binds to a compound that is structurally similar, but not identical, to the target analyte.

In the context of synthetic cannabinoids, this can be both a benefit and a drawback. Broad cross-reactivity can enable the detection of a range of related compounds with a single assay. Conversely, a lack of cross-reactivity to newer, structurally distinct SCs like this compound can lead to false-negative results, posing a significant risk in clinical and forensic settings.

The constant chemical modification of SCs by clandestine laboratories is a primary driver of this issue. New generations of these substances often feature altered core structures, side chains, or linked chemical groups, which can significantly reduce or eliminate their recognition by existing immunoassay antibodies.

Comparative Cross-Reactivity Data: A Representative Overview

Direct, quantitative cross-reactivity data for newly emerged synthetic cannabinoids like this compound in commercially available immunoassays is often scarce or non-existent in peer-reviewed literature. Manufacturers' data sheets and independent validation studies are the primary sources for such information.

The following table provides a representative overview of cross-reactivity data for various synthetic cannabinoids in commercially available immunoassay kits. It is crucial to note that specific data for this compound is not yet widely available , and its cross-reactivity is expected to be low or negligible in assays targeting older compounds. Researchers are strongly encouraged to perform in-house validation for any new compounds of interest.

Immunoassay Kit (Target Analyte)Cross-ReactantReported Cross-Reactivity (%)
JWH-018/JWH-073 Assay JWH-018 N-pentanoic acid metabolite100% (Calibrator)
JWH-073 N-butanoic acid metabolite>100%
AM-2201Variable (often high)
UR-144Low to negligible
This compound Data not available (presumed very low)
UR-144/XLR-11 Assay UR-144 N-pentanoic acid metabolite100% (Calibrator)
XLR-11 N-(5-fluoropentyl) metaboliteHigh
JWH-018Low to negligible
This compound Data not available (presumed very low)
Broad-Spectrum SC Assay Multiple SC metabolitesVariable (designed for broader coverage)
This compound Data not available (requires validation)

Note: The data presented above is illustrative and compiled from various sources. Actual cross-reactivity can vary between manufacturers and even between different lots of the same assay.

Experimental Protocol: Determining Immunoassay Cross-Reactivity

To ascertain the cross-reactivity of a novel synthetic cannabinoid like this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard method.

Objective: To determine the concentration of a test compound (e.g., this compound) that produces a 50% inhibition of the signal (IC50) relative to the target analyte of the immunoassay.

Materials:

  • Microtiter plate pre-coated with a synthetic cannabinoid-protein conjugate.

  • Primary antibody specific to the target synthetic cannabinoid.

  • Enzyme-conjugated secondary antibody.

  • Target synthetic cannabinoid standard (calibrator).

  • Test compound (e.g., this compound).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay buffer (e.g., PBS).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 1M H₂SO₄).

  • Microplate reader.

Procedure:

  • Preparation of Standards and Test Compound:

    • Prepare a serial dilution of the target synthetic cannabinoid standard in the assay buffer to create a standard curve (e.g., 0, 1, 5, 10, 25, 50, 100 ng/mL).

    • Prepare a serial dilution of the test compound (this compound) in the assay buffer over a wide concentration range (e.g., 10, 100, 1000, 10000 ng/mL).

  • Competitive Binding:

    • Add a fixed concentration of the primary antibody to each well of the microtiter plate.

    • Immediately add the prepared standards and test compound dilutions to their respective wells.

    • Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at room temperature) to allow for competitive binding between the free analyte (in the standard or sample) and the coated analyte for the primary antibody.

  • Washing:

    • Wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove unbound reagents.

  • Secondary Antibody Incubation:

    • Add the enzyme-conjugated secondary antibody to each well.

    • Incubate the plate as per the manufacturer's protocol (e.g., 30 minutes at room temperature).

  • Second Washing Step:

    • Repeat the washing step as described in step 3.

  • Signal Development:

    • Add the substrate solution to each well.

    • Incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

  • Stopping the Reaction:

    • Add the stop solution to each well to halt the enzymatic reaction.

  • Data Acquisition:

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for both the target standard and the test compound.

    • Determine the IC50 value for both the target analyte and the test compound from their respective dose-response curves.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizing the Cross-Reactivity Principle

The following diagrams illustrate the underlying principles of immunoassay specificity and cross-reactivity.

G cluster_0 Specific Binding cluster_1 Cross-Reactivity cluster_2 No Cross-Reactivity Antibody Antibody Target Target Analyte (e.g., JWH-018 metabolite) Target->Antibody High Affinity Binding Antibody2 Antibody Analog Structurally Similar Analog (e.g., AM-2201) Analog->Antibody2 Lower Affinity Binding Antibody3 Antibody Novel Structurally Dissimilar Compound (e.g., this compound) Novel->Antibody3 No Binding

Caption: Immunoassay antibody binding principles.

G Start Start: Novel Synthetic Cannabinoid (e.g., this compound) Prep Prepare Serial Dilutions of Test Compound and Target Analyte Standard Start->Prep Compete Competitive Binding Assay (ELISA) Prep->Compete Wash1 Wash to Remove Unbound Reagents Compete->Wash1 Secondary Add Enzyme-Conjugated Secondary Antibody Wash1->Secondary Wash2 Wash Again Secondary->Wash2 Develop Add Substrate & Develop Signal Wash2->Develop Read Read Absorbance (Microplate Reader) Develop->Read Analyze Analyze Data: Generate Dose-Response Curves and Determine IC50 Values Read->Analyze Calculate Calculate % Cross-Reactivity Analyze->Calculate End End: Quantitative Cross-Reactivity Data Calculate->End

Caption: Experimental workflow for determining cross-reactivity.

Conclusion and Recommendations

The detection of novel synthetic cannabinoids like this compound using existing immunoassays remains a significant challenge due to the high potential for a lack of cross-reactivity. Researchers, clinicians, and toxicologists must be aware of the limitations of these screening tools.

Key Recommendations:

  • Stay Informed: Regularly review literature and manufacturer updates on the cross-reactivity of new synthetic cannabinoids.

  • In-House Validation: Whenever possible, perform in-house validation of immunoassays with certified reference materials of new compounds of concern.

  • Confirmatory Testing: Positive immunoassay screens should always be confirmed by a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can definitively identify and quantify the specific compounds present.

  • Consider Broader Spectrum Assays: For comprehensive screening, consider the use of immunoassays that are specifically designed to detect a broader range of synthetic cannabinoid classes.

By understanding the principles of immunoassay cross-reactivity and implementing robust validation and confirmation strategies, the scientific community can better navigate the challenges posed by the dynamic and dangerous market of synthetic cannabinoids.

A Comparative Analysis of the Metabolism of Cumyl-CBMICA and Its Indazole Counterpart, Cumyl-CBINACA

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the metabolic fate of two structurally related synthetic cannabinoids.

This guide provides a comprehensive comparison of the in vitro Phase I metabolism of Cumyl-CBMICA and its indazole analog, Cumyl-CBINACA. Understanding the metabolic pathways of these synthetic cannabinoids is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This document summarizes key metabolic differences, presents quantitative data on receptor interactions, details the experimental protocols used for these determinations, and provides visual representations of the metabolic pathways and experimental workflows.

Key Metabolic Differences and Pharmacological Activity

The primary metabolic distinction between this compound and Cumyl-CBINACA lies in the site of hydroxylation. Phase I metabolism studies utilizing pooled human liver microsomes (pHLM) and analysis of urine samples have revealed that this compound is predominantly hydroxylated on its indole (B1671886) ring. In contrast, its indazole counterpart, Cumyl-CBINACA, mainly undergoes hydroxylation on the cyclobutyl methyl (CBM) moiety.

This structural difference in the core heterocycle—indole in this compound versus indazole in Cumyl-CBINACA—also significantly influences their interaction with the human cannabinoid receptor 1 (hCB1). Cumyl-CBINACA demonstrates a substantially higher binding affinity, potency, and efficacy at the hCB1 receptor compared to this compound. This suggests that the indazole core may contribute to a more favorable interaction with the receptor's binding pocket.

Quantitative Data Summary

The following table summarizes the key quantitative data comparing the hCB1 receptor activity of this compound and Cumyl-CBINACA.

ParameterThis compound (Indole)Cumyl-CBINACA (Indazole)Reference
Binding Affinity (Ki) 29.3 nM1.32 nM
Potency (EC50) 497 nM55.4 nM
Efficacy (Emax) 168%207%

Experimental Protocols

The metabolic profiles and pharmacological data presented were primarily determined using pooled human liver microsome (pHLM) assays and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS).

Pooled Human Liver Microsome (pHLM) Assay

This in vitro assay simulates the Phase I metabolism that occurs in the human liver.

  • Incubation: The parent compound (this compound or Cumyl-CBINACA) is incubated with pHLM in the presence of a NADPH-regenerating system. This system typically includes glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+ to ensure a continuous supply of the necessary cofactor for cytochrome P450 enzymes.

  • Reaction Conditions: Incubations are generally performed at 37°C in a phosphate (B84403) buffer (pH 7.4).

  • Termination: The metabolic reaction is stopped at various time points by adding a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate proteins.

  • Sample Preparation: The samples are then centrifuged to remove the precipitated proteins, and the supernatant containing the metabolites is collected for analysis.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS)

This highly sensitive analytical technique is used to separate, identify, and quantify the metabolites produced in the pHLM assay and present in urine samples.

  • Chromatographic Separation: The supernatant from the pHLM assay or a prepared urine sample is injected into a liquid chromatography system. A reversed-phase C18 column is typically used to separate the parent compound from its more polar metabolites based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into the QToF mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for these compounds. The QToF analyzer provides high-resolution mass data, allowing for the accurate determination of the elemental composition of the parent drug and its metabolites.

  • Metabolite Identification: Metabolites are identified by comparing their retention times and accurate mass-to-charge ratios (m/z) with those of the parent compound. The fragmentation patterns obtained through tandem mass spectrometry (MS/MS) experiments provide further structural information to confirm the site of metabolic modification (e.g., hydroxylation).

Visualizing the Metabolic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key metabolic differences and the general experimental workflow.

cluster_cbmica This compound Metabolism cluster_cbinaca Cumyl-CBINACA Metabolism This compound This compound Indole Hydroxylation Indole Hydroxylation This compound->Indole Hydroxylation Primary Pathway Excretion Excretion Indole Hydroxylation->Excretion Cumyl-CBINACA Cumyl-CBINACA CBM Moiety Hydroxylation CBM Moiety Hydroxylation Cumyl-CBINACA->CBM Moiety Hydroxylation Primary Pathway CBM Moiety Hydroxylation->Excretion Sample Urine Sample or pHLM Incubate Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation LC Liquid Chromatography (Separation) Preparation->LC MS QToF Mass Spectrometry (Detection & Identification) LC->MS Data Data Analysis (Metabolite Profiling) MS->Data

The Cumyl-cbmica Scaffold: A Comparative Guide to Structure-Activity Relationships of Novel Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Cumyl-cbmica and its analogs, focusing on the influence of different "tail" groups on their pharmacological activity at cannabinoid receptors. The information presented is supported by experimental data from peer-reviewed studies, offering an objective analysis for researchers in the field of cannabinoid pharmacology and drug development.

Introduction to this compound Analogs

This compound is a synthetic cannabinoid receptor agonist (SCRA) characterized by a cumyl head group, an indole (B1671886) or indazole core, and a variable tail moiety. Understanding the SAR of these compounds is crucial for predicting their potency, efficacy, and potential physiological effects. This guide will delve into the impact of modifications to the tail group and core structure on the affinity and functional activity of these compounds at the primary cannabinoid receptors, CB1 and CB2.

Comparative Pharmacological Data

The following table summarizes the in vitro pharmacological data for this compound and a selection of its analogs with varying tail groups and core structures. This data allows for a direct comparison of their binding affinities (Ki), potencies (EC50), and maximal efficacies (Emax) at the human cannabinoid type 1 (hCB1) and type 2 (hCB2) receptors.

CompoundCore StructureTail GroupCB1 Ki (nM)CB1 EC50 (nM)CB1 Emax (%)CB2 EC50 (nM)
This compound IndoleCyclobutylmethyl29.3[1][2]497[1][2]168[1][2]-
Cumyl-CBMINACA IndazoleCyclobutylmethyl1.32[1][2]55.4[1][2]207[1][2]-
CUMYL-PICA Indolen-pentyl-12.3[3]-122[3]
CUMYL-5F-PICA Indole5-fluoropentyl-1.93[3]-29.6[3]
CUMYL-PINACA Indazolen-pentyl-1.48[3]-22.3[3]
CUMYL-5F-PINACA Indazole5-fluoropentyl-0.43[3]-11.3[3]
CUMYL-BICA Indolen-butyl-2.50[3]-41.5[3]

Note: "-" indicates data not available in the cited sources. Emax values for this compound and Cumyl-CBMINACA are relative to the reference agonist CP 55,940.

Key Structure-Activity Relationship Insights

The data reveals several key trends in the SAR of this compound analogs:

  • Core Structure: The replacement of the indole core in this compound with an indazole core to form Cumyl-CBMINACA results in a significant increase in binding affinity, potency, and efficacy at the CB1 receptor.[1][2] This highlights the importance of the core heterocyclic system in receptor interaction.

  • Tail Group Length and Composition: The tail group is a critical determinant of CB1 receptor activity.[4][5][6] An optimal length for the alkyl tail is approximately five carbons (n-pentyl), as seen in the high potency of CUMYL-PINACA.[3][7]

  • Alicyclic Tails: For analogs with cyclic tail groups, a decrease in the number of carbons in the ring leads to reduced CB1 activity.[5][6] This suggests that the size and conformation of the cyclic moiety are crucial for optimal interaction with the receptor's binding pocket.

  • Fluorination: The addition of a fluorine atom to the pentyl tail (e.g., CUMYL-5F-PICA and CUMYL-5F-PINACA) generally enhances potency at both CB1 and CB2 receptors.[3]

Experimental Methodologies

The pharmacological data presented in this guide were generated using established in vitro assays. Below are detailed protocols for the key experimental techniques employed in the characterization of this compound and its analogs.

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated upon agonist binding to cannabinoid receptors.

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1R CB1/CB2 Receptor G_protein Gi/o Protein CB1R->G_protein Activation Beta_arrestin β-Arrestin CB1R->Beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Activation cAMP ↓ cAMP AC->cAMP ERK ↑ ERK Activation MAPK_pathway->ERK Internalization Receptor Internalization Beta_arrestin->Internalization Agonist This compound Analog Agonist->CB1R Binding

Caption: Cannabinoid receptor signaling cascade.

Experimental Workflow: Competitive Radioligand Binding Assay

This diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound.

Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Prepare cell membranes expressing CB1/CB2 receptors Incubation Incubate membranes, radioligand, and test compound Membranes->Incubation Radioligand Prepare radioligand solution (e.g., [3H]-CP-55,940) Radioligand->Incubation Test_Compound Prepare serial dilutions of test compound Test_Compound->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Measurement Measure radioactivity of bound radioligand Filtration->Measurement Analysis Calculate IC50 and Ki values Measurement->Analysis

Caption: Workflow for a competitive binding assay.

Detailed Experimental Protocols

1. Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the cannabinoid receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • Radioligand: [3H]-CP-55,940.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4.[8]

    • Test compounds (e.g., this compound analogs).

    • Non-specific binding control (e.g., a high concentration of an unlabeled potent cannabinoid).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand ([3H]-CP-55,940) and varying concentrations of the test compound.

    • The incubation is carried out in the assay buffer at 30°C for 60-90 minutes to reach equilibrium.[8]

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

2. GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the cannabinoid receptor.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • [35S]GTPγS.

    • GTPγS Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, and 1 mM GDP.

    • Test compounds.

  • Procedure:

    • Cell membranes are pre-incubated with the test compound at various concentrations.

    • [35S]GTPγS is added to initiate the binding reaction.

    • The mixture is incubated at 30°C for a defined period.

    • The reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the membranes is measured by scintillation counting.

    • The potency (EC50) and efficacy (Emax) of the test compound are determined from the concentration-response curve.

3. β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This cell-based assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, providing insights into a G-protein-independent signaling pathway.

  • Materials:

    • Cells co-expressing the cannabinoid receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.

    • Cell culture medium.

    • Test compounds.

    • Chemiluminescent substrate.

  • Procedure:

    • Cells are plated in a multi-well plate and incubated.

    • The cells are then treated with various concentrations of the test compound.

    • Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, leading to the complementation of the β-galactosidase fragments.

    • A chemiluminescent substrate is added, and the resulting light signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.

    • EC50 and Emax values are calculated from the dose-response curves.[9][10]

Conclusion

The structure-activity relationship of this compound analogs is a complex interplay between the core structure and the tail moiety. The data clearly indicates that both elements are critical for determining the pharmacological profile of these synthetic cannabinoids. An indazole core and a tail group of optimal length and composition, such as a 5-fluoropentyl chain, tend to confer the highest potency and efficacy at cannabinoid receptors. This comparative guide provides a valuable resource for researchers working to understand the pharmacology of this evolving class of compounds and to inform the development of future therapeutic agents or the forensic identification of novel psychoactive substances.

References

Differential Characterization of "Cumyl-cbmica" in Various Assay Formats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical and pharmacological characterization of Cumyl-cbmica, a synthetic cannabinoid receptor agonist. The data presented is compiled from peer-reviewed scientific literature to offer an objective overview of its performance in various assay formats. This document is intended for research, scientific, and drug development applications.

Executive Summary

This compound (1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic samples.[1] Its characterization relies on a combination of analytical techniques for structural elucidation and pharmacological assays to determine its interaction with cannabinoid receptors, primarily the CB1 receptor. This guide details the different methodologies used and compares the quantitative data obtained from various assay formats, offering insights into the compound's potency and efficacy.

Data Presentation: Pharmacological Activity at the Human CB1 Receptor

The following table summarizes the key pharmacological parameters of this compound and a structurally related analog, Cumyl-CBMINACA, as determined by different in vitro assays. These assays measure distinct aspects of the ligand-receptor interaction and subsequent cellular signaling.

CompoundAssay FormatParameterValueReference Compound
This compound Competitive Ligand Binding AssayKᵢ (nM)29.3CP-55,940
GTPγS Functional Activation AssayEC₅₀ (nM)497CP-55,940
GTPγS Functional Activation AssayEₘₐₓ (%)168CP-55,940 (100%)
β-arrestin2 Recruitment AssayEC₅₀ (nM)62.9JWH-018
β-arrestin2 Recruitment AssayEₘₐₓ (%)153JWH-018 (100%)
Cumyl-CBMINACA Competitive Ligand Binding AssayKᵢ (nM)1.32CP-55,940
GTPγS Functional Activation AssayEC₅₀ (nM)55.4CP-55,940
GTPγS Functional Activation AssayEₘₐₓ (%)207CP-55,940 (100%)

Note: Kᵢ (inhibitory constant) represents the binding affinity of the ligand to the receptor. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ (half-maximal effective concentration) represents the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC₅₀ value indicates greater potency. Eₘₐₓ (maximum effect) represents the maximum response a ligand can elicit.

Experimental Protocols

Detailed methodologies for the key analytical and pharmacological experiments are outlined below. These protocols are synthesized from published research to provide a comprehensive understanding of the experimental setup.

Analytical Characterization

The definitive identification and structural elucidation of this compound involve a suite of analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Samples are vaporized and separated based on their boiling points and interactions with a stationary phase in a gas chromatograph. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is analyzed by a mass spectrometer to identify the compound based on its unique mass spectrum.[1]

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qToF-MS): This technique separates compounds in a liquid mobile phase based on their physicochemical properties. The eluting compounds are then ionized and analyzed by a high-resolution mass spectrometer (qToF), which provides highly accurate mass measurements of both the parent ion and its fragments, enabling confident identification and structural elucidation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. 1H and 13C NMR are used to determine the connectivity of atoms within the molecule, confirming the structure of this compound.[1]

Pharmacological Characterization

a) Competitive Ligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Cell membranes expressing the human CB1 receptor (e.g., from HEK293 or CHO cells) are prepared.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4) is used.

  • Reaction Mixture: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a radiolabeled CB1 receptor agonist (e.g., [³H]CP-55,940) and varying concentrations of the test compound (this compound).

  • Incubation: The plate is incubated at 30°C for 60-90 minutes to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate the bound from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

b) GTPγS Functional Activation Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding.

  • Membrane Preparation: Similar to the binding assay, cell membranes expressing the human CB1 receptor are used.

  • Assay Buffer: A buffer containing GDP (e.g., 10 µM) is prepared.

  • Reaction Mixture: In a 96-well plate, the cell membranes are incubated with varying concentrations of the test compound (this compound).

  • Initiation: The reaction is initiated by the addition of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Incubation: The plate is incubated at 30°C for 60-90 minutes.

  • Termination and Filtration: The assay is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified.

  • Data Analysis: The data is plotted as specific [³⁵S]GTPγS binding versus the log concentration of the agonist to determine the EC₅₀ and Eₘₐₓ values.[3]

c) β-arrestin2 Recruitment Assay

This cell-based assay measures the recruitment of the signaling protein β-arrestin2 to the activated CB1 receptor.

  • Cell Culture: A cell line engineered to co-express the human CB1 receptor fused to a protein tag and β-arrestin2 fused to a complementary reporter fragment (e.g., using the PathHunter® assay system) is used.

  • Cell Plating: Cells are seeded in a 384-well plate and incubated overnight.

  • Ligand Addition: Varying concentrations of the test compound (this compound) are added to the wells.

  • Incubation: The plate is incubated for 90 minutes at 37°C.

  • Detection: A detection reagent is added, which generates a chemiluminescent signal upon the interaction of the CB1 receptor and β-arrestin2.

  • Measurement: The chemiluminescent signal is read using a luminometer.

  • Data Analysis: The data is normalized and plotted to determine the EC₅₀ and Eₘₐₓ values for β-arrestin2 recruitment.[4][5][6][7]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow for the characterization of this compound.

CB1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound CB1R CB1 Receptor This compound->CB1R Agonist Binding G_protein Gαi/o (GDP-bound) CB1R->G_protein Activation beta_Arrestin β-arrestin2 CB1R->beta_Arrestin Recruitment G_protein_active Gαi/o (GTP-bound) G_protein->G_protein_active GDP/GTP Exchange Downstream Downstream Signaling G_protein_active->Downstream G-protein Pathway beta_Arrestin->Downstream β-arrestin Pathway

Caption: CB1 Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_analytical Analytical Characterization cluster_pharmacological Pharmacological Characterization Sample Sample Containing This compound Extraction Extraction & Purification Sample->Extraction GCMS GC-MS Extraction->GCMS LCMS LC-qToF-MS Extraction->LCMS NMR NMR Extraction->NMR Structure Structural Elucidation GCMS->Structure LCMS->Structure NMR->Structure Binding Competitive Ligand Binding Assay Structure->Binding GTPgS GTPγS Functional Activation Assay Structure->GTPgS Arrestin β-arrestin2 Recruitment Assay Structure->Arrestin Data Determination of Ki, EC₅₀, Eₘₐₓ Binding->Data GTPgS->Data Arrestin->Data

References

Comparing "Cumyl-cbmica" effects on CB1 and CB2 receptors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Cumyl-CBMICA's Effects on Cannabinoid Receptors CB1 and CB2

This guide provides a detailed comparison of the synthetic cannabinoid this compound's interaction with the human cannabinoid receptors CB1 and CB2. The content is intended for researchers, scientists, and professionals in drug development, offering quantitative data, in-depth experimental methodologies, and visual diagrams of key biological and experimental processes. The data presented is based on available in-vitro studies to facilitate an objective evaluation of the compound's receptor binding and functional activity.

Data Presentation: Comparative Receptor Activity

The following table summarizes the available quantitative data on the binding affinity (Ki) and functional activity (EC₅₀ and Eₘₐₓ) of this compound and a structurally related compound, Cumyl-CBMINACA, at the human CB1 (hCB₁) receptor. While it is reported that cumyl-carboxamide type synthetic cannabinoids act as agonists on both CB1 and CB2 receptors, specific quantitative data for this compound at the CB2 receptor was not available in the reviewed literature.[1]

CompoundReceptorBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Efficacy (Eₘₐₓ)
This compound hCB₁29.3[2][3]497[2][3]168%[2][3]
hCB₂Data not availableData not availableData not available
Cumyl-CBMINACA hCB₁1.32[2][3]55.4[2][3]207%[2][3]
hCB₂Data not availableData not availableData not available

Note: Efficacy (Eₘₐₓ) is expressed relative to a standard full agonist. The data for this compound and Cumyl-CBMINACA at the hCB₁ receptor was determined using a GTPγS functional activation assay.[2][3]

Mandatory Visualization

The following diagrams illustrate the canonical cannabinoid receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.

G cluster_membrane Cell Membrane receptor CB1/CB2 Receptor g_protein Gi/o Protein (Inactive) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP agonist This compound (Agonist) agonist->receptor Binds camp cAMP (Decreased) atp->camp Conversion Blocked response Downstream Cellular Response camp->response

Caption: Simplified cannabinoid receptor signaling cascade.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Membranes (HEK-293 cells expressing hCB1/hCB2) setup_assay Combine Membranes, Radioligand, & Test Compound in 96-well plate prep_membranes->setup_assay prep_ligands Prepare Radioligand ([³H]CP-55,940) & Test Compound (this compound) prep_ligands->setup_assay incubate Incubate at 30°C for 60-90 minutes setup_assay->incubate filtration Rapid Filtration through Glass Fiber Filters incubate->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Measure Radioactivity (Scintillation Counting) washing->quantification analysis Calculate Specific Binding & Determine Ki values quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized in-vitro pharmacological assays. Below are detailed methodologies for two key experimental types.

Competitive Radioligand Binding Assay (for Kᵢ Determination)

This assay quantifies the affinity of a test compound (e.g., this compound) for a receptor by measuring its ability to displace a known radiolabeled ligand.

a. Materials & Reagents:

  • Cell Membranes: Membranes prepared from HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.[4]

  • Radioligand: [³H]CP-55,940, a high-affinity synthetic cannabinoid agonist.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand such as WIN-55,212-2.[4]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl with 0.5% BSA.[5]

  • Equipment: 96-well plates, cell harvester with glass fiber filters, and a liquid scintillation counter.[4]

b. Procedure:

  • Preparation: A range of concentrations of the test compound (this compound) are prepared in the assay buffer.[4]

  • Assay Setup: In a 96-well plate, the following are added to respective wells:

    • Total Binding: Assay buffer, a fixed concentration of [³H]CP-55,940, and the cell membrane preparation.[4]

    • Non-specific Binding: The non-specific binding control ligand, [³H]CP-55,940, and the cell membrane preparation.[4]

    • Competitive Binding: Each concentration of the test compound, [³H]CP-55,940, and the cell membrane preparation.[4]

  • Incubation: The plate is incubated for 60-90 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.[6]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[5][6]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

  • Quantification: The radioactivity retained on the filters is measured in counts per minute (CPM) using a liquid scintillation counter.[4]

c. Data Analysis:

  • Specific Binding Calculation: Specific binding is determined by subtracting the CPM from the non-specific binding wells from the CPM of all other wells.

  • IC₅₀ Determination: The percentage of specific binding is plotted against the logarithm of the test compound's concentration. A non-linear regression analysis is used to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).[4]

  • Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[4]

[³⁵S]GTPγS Functional Assay (for EC₅₀ and Eₘₐₓ Determination)

This functional assay measures the activation of G-proteins coupled to the receptor, providing a measure of the compound's potency (EC₅₀) and efficacy (Eₘₐₓ) as an agonist.

a. Materials & Reagents:

  • Cell Membranes: As described in the binding assay.

  • Radioligand: [³⁵S]GTPγS, a non-hydrolyzable GTP analog that binds to activated G-proteins.

  • Reagents: Guanosine diphosphate (B83284) (GDP), test compound (this compound).

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, NaCl, and BSA.

b. Procedure:

  • Preparation: Cell membranes are pre-incubated with GDP to ensure G-proteins are in an inactive state.

  • Assay Setup: The assay is set up in a 96-well plate containing assay buffer, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Initiation and Incubation: The reaction is initiated by adding the cell membrane preparation to the wells. The plate is then incubated, typically for 60 minutes at 30°C, to allow for receptor activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: The assay is stopped by rapid filtration through glass fiber filters, similar to the binding assay, to separate bound from unbound [³⁵S]GTPγS.

  • Quantification: The amount of bound [³⁵S]GTPγS on the filters is measured via liquid scintillation counting.

c. Data Analysis:

  • Dose-Response Curve: The amount of [³⁵S]GTPγS binding is plotted against the logarithm of the agonist concentration.

  • EC₅₀ and Eₘₐₓ Determination: A non-linear regression analysis is applied to the dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response achievable by the agonist). The Eₘₐₓ is often compared to that of a known full agonist to classify the test compound's efficacy.[2][3]

References

Safety Operating Guide

Navigating the Disposal of Cumyl-cbmica: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of novel psychoactive substances (NPS) like Cumyl-cbmica is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As a synthetic cannabinoid, this compound requires handling as a hazardous chemical. This guide provides a comprehensive, step-by-step framework for its safe disposal, ensuring the protection of laboratory personnel and the surrounding environment.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: A fume hood should be utilized when handling the pure compound or solutions to avoid inhalation of any powders or aerosols.

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This process is designed to be clear, safe, and compliant with general hazardous waste regulations.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and any contaminated PPE.

  • Segregate this compound waste from other laboratory waste at the point of generation.[1][2] Do not mix it with non-hazardous waste or other incompatible chemical waste.

Step 2: Container Management

  • Select appropriate waste containers. Use leak-proof, sealable containers that are compatible with the chemical nature of the waste.[3][4] For liquid waste, plastic bottles are often preferred over glass to minimize the risk of breakage.[2]

  • Ensure containers are in good condition and properly sealed to prevent spills or leaks.[1][5]

  • Do not overfill containers. Leave at least 10-20% of headspace to allow for expansion of contents.[1][4]

Step 3: Waste Labeling

  • Clearly label all waste containers with the words "Hazardous Waste."[2][5]

  • The label must include:

    • The full chemical name: "this compound" or its formal name, 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide.[6] Avoid using abbreviations or chemical formulas.[1]

    • The concentration and composition of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or laboratory.

    • Appropriate hazard pictograms.

Step 4: Storage

  • Store this compound waste in a designated, secure area. This area should be well-ventilated and away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks or spills.[3]

Step 5: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal. Professional hazardous waste management services should be utilized for the final disposal, which may involve high-temperature incineration.[7]

  • Do not dispose of this compound down the drain or in regular trash. This is a violation of environmental regulations and poses a significant risk.[1][2]

III. Quantitative Data Summary for Disposal

The following table summarizes key quantitative parameters for the safe handling and disposal of hazardous chemical waste, applicable to this compound in the absence of a specific Safety Data Sheet.

ParameterGuidelineRationale
Container Headspace Leave at least 10-20% emptyTo accommodate for thermal expansion and prevent spills.[1][4]
Waste Accumulation Time Follow institutional and local regulations (often 90-180 days)To ensure timely and safe disposal and prevent excessive accumulation of hazardous materials.
pH for Neutralization (if applicable) Not recommended without specific dataThe reactivity of this compound with acids or bases is unknown; neutralization should only be performed if explicitly stated in an SDS.
Incineration Temperature >850°CHigh-temperature incineration is a common and effective method for the complete destruction of organic hazardous waste.

IV. Experimental Protocols

As this document pertains to disposal procedures, detailed experimental protocols for the synthesis or use of this compound are not provided. All laboratory work involving this compound should be conducted under the guidance of a thoroughly reviewed and approved research protocol that includes a detailed risk assessment.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Cumyl_CBMICA_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_containment Waste Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated identify Identify Waste Type (Pure compound, solution, contaminated labware) start->identify segregate Segregate from other waste streams identify->segregate container Select appropriate, sealed container segregate->container label_waste Label with: 'Hazardous Waste' Full Chemical Name Date & Researcher Info Hazard Pictograms container->label_waste store Store in designated, secure area with secondary containment label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs disposal Professional Hazardous Waste Disposal (e.g., Incineration) contact_ehs->disposal

Caption: A workflow for the proper disposal of this compound waste in a research setting.

Disclaimer: This guide is intended to provide essential safety and logistical information based on general principles of hazardous waste management. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers should always consult the SDS for this compound and their institution's Environmental Health and Safety (EHS) department for definitive guidance before handling or disposing of this compound.

References

Essential Safety and Logistical Information for Handling Cumyl-cbmica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial procedural guidance for the safe handling and disposal of Cumyl-cbmica in a laboratory setting. Given that this compound is a synthetic cannabinoid with incompletely characterized toxicological properties, a cautious approach is paramount.[1]

Hazard Assessment

While the Safety Data Sheet (SDS) from a supplier may indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is critical to treat it as potentially hazardous until more comprehensive toxicological data is available.[2] Product information often advises handling this compound with care, including avoiding ingestion, inhalation, and contact with skin and eyes.[1]

Key Considerations:

  • Novel Compound: As a research chemical, the full range of its physiological and toxicological effects is not yet known.

  • Potent Compound Analogue: this compound is structurally similar to other potent synthetic cannabinoids.[3][4] Prudent practice dictates handling it with the same level of caution as other highly potent compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure during all stages of handling. The following table outlines the recommended PPE.

Body Part Protection Specification Rationale
Respiratory RespiratorNIOSH-approved N100 or P100 respirator. For higher exposure risk, a powered air-purifying respirator (PAPR) is recommended.[5]Prevents inhalation of fine powder particles.
Hands GlovesDouble-gloving with nitrile gloves.Provides a barrier against skin contact. Double-gloving allows for safe removal of the outer glove if contaminated.
Eyes Safety GogglesChemical splash goggles.Protects eyes from airborne particles and potential splashes.
Body Lab Coat/GownDisposable lab coat or gown with long sleeves and tight cuffs.Prevents contamination of personal clothing.
Feet Closed-toe ShoesStandard laboratory footwear.Protects feet from spills.
Operational Plan: Handling Procedures

Engineering controls should be the primary means of exposure reduction, supplemented by meticulous work practices.

3.1. Engineering Controls

  • Primary Containment: All handling of solid this compound should be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to minimize airborne particles.[6][7]

  • Ventilation: Ensure adequate ventilation in the laboratory. Airflow should be from cleaner to more contaminated areas.[6]

3.2. Step-by-Step Handling Protocol

  • Preparation:

    • Designate a specific area within the laboratory for handling this compound.

    • Ensure all necessary equipment (spatulas, weighing paper, etc.) is within the containment area before starting.

    • Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the powdered compound within a fume hood or glove box.

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • Handle the compound gently to avoid creating dust.

  • Solution Preparation:

    • If preparing a solution, add the solvent to the weighed powder slowly and carefully within the containment area.

    • Cap containers securely immediately after preparation.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound.

    • Remove PPE in the designated area, avoiding cross-contamination. Dispose of disposable PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

4.1. Waste Segregation and Collection

All materials contaminated with this compound are to be treated as hazardous waste.

Waste Type Container Disposal Procedure
Solid Waste Labeled, sealed hazardous waste container.Includes contaminated gloves, lab coats, weighing paper, and any unused compound.
Liquid Waste Labeled, sealed hazardous waste container for organic solvents.Includes solutions containing this compound.
Sharps Puncture-proof sharps container labeled as hazardous waste.Includes contaminated needles and syringes.

4.2. Disposal Method

  • Incineration: The recommended method for the final disposal of synthetic cannabinoids is high-temperature incineration by a licensed hazardous waste disposal company.

  • Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations for hazardous and controlled substance waste.[8][9][10]

Decontamination Plan

5.1. Routine Decontamination

  • At the end of each work session, decontaminate all surfaces within the handling area (fume hood, benchtops) with a suitable solvent (e.g., isopropanol (B130326) or ethanol), followed by a detergent solution.

5.2. Spill Response

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or outside of a containment area.

  • Secure: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including respiratory protection.

  • Contain: Cover the spill with an absorbent material, working from the outside in.

  • Clean: Carefully collect the absorbed material and place it in a labeled hazardous waste container. Decontaminate the spill area thoroughly.

Experimental Workflow Diagram

Cumyl_CBMICA_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Powder don_ppe->weigh Proceed to handling prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate Complete handling remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe segregate_waste Segregate Hazardous Waste remove_ppe->segregate_waste Collect waste dispose Dispose via Licensed Vendor segregate_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.